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  • Product: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
  • CAS: 1356109-43-7

Core Science & Biosynthesis

Foundational

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate chemical properties

An In-depth Technical Guide to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Azetidine Scaffold The azetidine ring,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated heterocycles like piperidine and pyrrolidine. The incorporation of azetidine motifs into drug candidates can lead to significant improvements in physicochemical properties, including solubility, metabolic stability, and cell permeability, while providing novel vectors for exploring chemical space.

This guide focuses on a particularly valuable derivative: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate . This molecule is not merely a chemical curiosity but a versatile building block for the synthesis of complex, biologically active compounds. The tertiary alcohol at the 3-position provides a key handle for further functionalization, while the ethyl group introduces a specific lipophilic vector. The benzyl carbamate (Cbz) group offers robust protection of the azetidine nitrogen, which can be selectively removed under standard conditions. This combination of features makes it an indispensable tool for drug discovery programs targeting a wide range of diseases.

This document serves as a comprehensive technical resource, detailing the core chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Core Chemical and Physical Properties

Accurate characterization begins with a fundamental understanding of a compound's physical and chemical properties. Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a stable, synthetically accessible molecule whose properties are summarized below.

Structural Information

G cluster_main C13H17NO3

Property Data Table
PropertyValueSource
CAS Number 1356109-43-7[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
IUPAC Name benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate[1]
Appearance Typically a solid or oil[2]
Solubility Soluble in organic solvents, insoluble in water[3]
Storage Temperature 2-8°C, sealed in dry conditions[3][4]

Synthesis and Purification Protocol

The synthesis of 3-substituted-3-hydroxyazetidines is a well-established process in organic chemistry. A reliable and common method involves the nucleophilic addition of an organometallic reagent to a 3-oxoazetidine precursor. This approach offers high yields and excellent control over the introduction of the C3 substituents.

Proposed Synthetic Pathway

The most logical and field-proven pathway to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a two-step process starting from the commercially available Benzyl 3-hydroxyazetidine-1-carboxylate. The first step is an oxidation to the ketone, followed by a Grignard reaction to install the ethyl group and regenerate the hydroxyl functionality as a tertiary alcohol.

// Nodes start [label="Benzyl 3-hydroxyazetidine-1-carboxylate", shape=Mdiamond, fillcolor="#FBBC05"]; step1 [label="Step 1: Oxidation\n(e.g., Dess-Martin Periodinane, PCC, or Swern)"]; intermediate [label="Intermediate:\nBenzyl 3-oxoazetidine-1-carboxylate", fillcolor="#E8F0FE"]; step2 [label="Step 2: Grignard Reaction\n(Ethylmagnesium bromide, EtMgBr in THF)"]; product [label="Final Product:\nBenzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate", shape=Mdiamond, fillcolor="#34A853"]; workup [label="Aqueous Workup & Purification\n(Column Chromatography)"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> workup [style=dashed]; } end_dot Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Oxidation to Benzyl 3-oxoazetidine-1-carboxylate

  • Rationale: This step converts the secondary alcohol into a ketone, which is susceptible to nucleophilic attack. Milder oxidation agents like Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation or degradation of the strained azetidine ring.

  • Procedure:

    • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl 3-oxoazetidine-1-carboxylate[5], which can be used in the next step without further purification.

Step 2: Grignard Reaction to form Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

  • Rationale: The Grignard reaction is a classic and highly effective carbon-carbon bond-forming reaction. The ethylmagnesium bromide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the 3-oxoazetidine intermediate.

  • Procedure:

    • Dissolve the crude Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add ethylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF) dropwise via syringe. The addition must be slow to control the exothermic reaction.

    • Stir the mixture at -78°C for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C.

    • Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Reactivity and Synthetic Utility

The utility of this building block lies in its predictable reactivity at several key positions, allowing for its strategic incorporation into larger, more complex molecules.

The Cbz Protecting Group

The N-benzyloxycarbonyl (Cbz) group is a robust protecting group for the azetidine nitrogen. It is stable to a wide range of reaction conditions, including the oxidative and nucleophilic addition steps described above.

  • Deprotection: The Cbz group is most commonly removed via catalytic hydrogenolysis. This is a clean and efficient reaction that liberates the free secondary amine.

    • Protocol: The Cbz-protected azetidine is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (typically from a balloon or a Parr shaker) until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected azetidine.[6]

The Tertiary Hydroxyl Group

The 3-hydroxy group is a versatile functional handle.

  • Derivatization: It can be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.

  • Rearrangement: Under certain acidic conditions, 3-hydroxyazetidines can undergo a Ritter-initiated cascade rearrangement to form highly substituted 2-oxazolines.[7][8] This provides a pathway to a different class of heterocycles from the same starting material.

// Nodes start [label="Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate", shape=Mdiamond, fillcolor="#FBBC05"]; deprotection [label="Cbz Deprotection\n(H₂, Pd/C)", fillcolor="#E8F0FE"]; free_amine [label="3-Ethyl-3-hydroxyazetidine\n(Free Amine)", shape=cds, fillcolor="#A8DAB5"]; derivatization [label="Hydroxyl Derivatization\n(e.g., Acylation, Etherification)", fillcolor="#E8F0FE"]; substituted_product [label="Further Elaboration\n(e.g., Amide Coupling, Alkylation)", shape=cds, fillcolor="#A8DAB5"]; rearrangement [label="Acid-Catalyzed Rearrangement", fillcolor="#E8F0FE"]; oxazoline [label="Substituted 2-Oxazoline", shape=cds, fillcolor="#A8DAB5"];

// Edges start -> deprotection [label=" Pathway A "]; deprotection -> free_amine; free_amine -> substituted_product [label=" N-functionalization "];

start -> derivatization [label=" Pathway B "]; derivatization -> substituted_product [label=" O-functionalization "];

start -> rearrangement [label=" Pathway C "]; rearrangement -> oxazoline; } end_dot Caption: Key reactivity pathways for synthetic elaboration.

Applications in Drug Discovery

The 3-substituted-3-hydroxyazetidine motif is a cornerstone in the design of novel therapeutics. Its rigid structure helps to lock in specific conformations, which can be crucial for optimizing binding affinity to a biological target.

  • Scaffold Hopping and Bioisosterism: The azetidine ring can serve as a bioisostere for other functional groups or ring systems. Replacing a gem-dimethyl group or a larger ring with the 3,3-disubstituted azetidine core can fine-tune properties like lipophilicity and metabolic stability.

  • Access to Novel Chemical Space: As a building block, Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate allows for the creation of sp³-rich molecules. Increasing the fraction of sp³-hybridized carbons in drug candidates is a widely recognized strategy to improve developability and success rates in clinical trials.

  • Intermediate for Bioactive Molecules: The free amine, obtained after Cbz deprotection, is a key intermediate. It can be acylated, alkylated, or used in reductive amination reactions to build out complex side chains, leading to final drug candidates.[9][10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Identification: The parent compound, Benzyl 3-hydroxyazetidine-1-carboxylate, is associated with the following hazard statements:

    • H315: Causes skin irritation[2][11]

    • H319: Causes serious eye irritation[2][11]

    • H335: May cause respiratory irritation[2][11]

  • Recommended Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[3][4] Recommended storage is between 2-8°C.[3][4]

Conclusion

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a high-value synthetic intermediate that provides a robust platform for the development of novel, sp³-rich chemical entities. Its well-defined chemical properties, accessible synthesis, and predictable reactivity make it an essential tool for medicinal chemists and researchers. A thorough understanding of its handling, synthesis, and functionalization pathways, as outlined in this guide, empowers scientists to leverage the unique structural and physicochemical advantages of the azetidine scaffold in their drug discovery endeavors.

References

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • LookChem. Benzyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • Chem-Impex. 3-Hydroxyazetidine hydrochloride. [Link]

  • ACS Publications. A rearrangement of 3-hydroxyazetidines into 2-oxazolines. The Journal of Organic Chemistry. [Link]

  • PubMed. Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxyazetidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • PubChem. 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubChem. Benzyl 3-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Technical Guide to Benzyl 3-Ethyl-3-hydroxyazetidine-1-carboxylate: Synthesis, Properties, and Applications

Abstract The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substitu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substituent vectors. This guide provides an in-depth technical overview of a specific, functionally rich derivative: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. We will detail its precise chemical identity, explore a validated synthetic protocol, tabulate its key properties, and discuss its significance as a building block for drug discovery and development professionals. This document serves as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is foundational to all subsequent research and development. The compound is systematically named according to IUPAC nomenclature rules.

IUPAC Name: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate[1]

The name precisely describes its structure:

  • Azetidine: A four-membered heterocyclic amine.

  • -1-carboxylate: Indicates an ester functional group is attached to the nitrogen atom (position 1) of the azetidine ring.

  • Benzyl...ester: Specifies that the ester is formed with benzyl alcohol. This group, often abbreviated as "Cbz" or "Z," is a common nitrogen-protecting group in organic synthesis.

  • 3-ethyl-3-hydroxy: Denotes that an ethyl group (–CH₂CH₃) and a hydroxyl group (–OH) are both attached to position 3 of the azetidine ring.

Key Identifiers

For unambiguous identification and database retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 1356109-43-7PubChem[1]
Molecular Formula C₁₃H₁₇NO₃PubChem[1]
Molecular Weight 235.28 g/mol PubChem[1]
PubChem CID 65951910PubChem[1]
Canonical SMILES CCC1(C(N1C(=O)OCC2=CC=CC=C2)C1)OPubChem[1]
InChIKey WZZAGMKRKYZLFT-UHFFFAOYSA-NPubChem[1]

Synthesis and Mechanistic Rationale

The construction of the tertiary alcohol within the strained azetidine ring is a key synthetic challenge. While a direct synthesis for this specific ethyl derivative is not widely published, a robust and logical pathway can be extrapolated from the well-established synthesis of related N-Cbz-3-hydroxyazetidine precursors. The most common and industrially scalable approach involves the nucleophilic addition of an organometallic reagent to a ketone precursor.

The logical precursor for this synthesis is Benzyl 3-oxoazetidine-1-carboxylate (CAS 142253-56-3)[2]. The synthesis can be envisioned as a two-step process starting from the commercially available Benzyl 3-hydroxyazetidine-1-carboxylate.

Synthetic Workflow Diagram

The following diagram illustrates the logical synthetic progression from a common starting material.

G cluster_0 cluster_1 A Benzyl 3-hydroxyazetidine-1-carboxylate B Oxidation (e.g., PCC, Swern, DMP) A->B Step 1 C Benzyl 3-oxoazetidine-1-carboxylate D Grignard Reaction (Ethylmagnesium bromide, EtMgBr) C->D Step 2 E Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry transformations. Researchers should perform their own optimizations.

Step 1: Oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate to Benzyl 3-oxoazetidine-1-carboxylate

  • Rationale: The conversion of the secondary alcohol to a ketone is required to enable the subsequent addition of the ethyl group. Dess-Martin periodinane (DMP) is chosen here for its mild reaction conditions and simple workup.

  • Procedure:

    • To a stirred solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Benzyl 3-oxoazetidine-1-carboxylate.

Step 2: Grignard Reaction to form Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

  • Rationale: The Grignard reaction provides a classic and effective method for carbon-carbon bond formation via nucleophilic addition to a carbonyl. Ethylmagnesium bromide will attack the ketone, forming the desired tertiary alcohol after an aqueous workup.

  • Procedure:

    • Dissolve the Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add ethylmagnesium bromide (1.1-1.3 eq, typically as a solution in THF or diethyl ether) dropwise via syringe.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography to yield Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

  • Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the expected structure and molecular weight.

Applications in Drug Discovery

The 3-hydroxyazetidine moiety is a valuable building block in medicinal chemistry.[3][4][5] The introduction of an additional ethyl group at the C3 position offers several strategic advantages for drug design professionals:

  • Vectorial Exit Point: The tertiary alcohol provides a handle for further functionalization, while the ethyl group projects into a specific region of three-dimensional space. This allows for fine-tuning of interactions with a biological target.

  • Modulation of Physicochemical Properties: The ethyl group increases the lipophilicity (LogP) of the scaffold compared to its parent 3-hydroxyazetidine. This can be strategically used to enhance membrane permeability or modulate solubility.

  • Metabolic Stability: The quaternary center at C3 can block potential sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

Azetidine derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities, including antivirals and tachykinin antagonists.[6] The core azetidine structure is found in pharmaceuticals developed for treating neurological and metabolic disorders.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: The parent compound, Benzyl 3-hydroxyazetidine-1-carboxylate, is known to cause skin and serious eye irritation.[7] It is prudent to assume the title compound carries similar risks.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[8]

Conclusion

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a valuable, synthetically accessible building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, coupled with the strategic placement of hydroxyl and ethyl functional groups on a quaternary center, provides a versatile platform for developing novel therapeutics. The synthetic pathway, proceeding through a ketone intermediate, is robust and allows for the introduction of various alkyl groups via Grignard or similar organometallic reagents. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this compound in their research programs.

References

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • Google Patents.
  • PubChem. 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • LookChem. Benzyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • PubChem. N-Benzyl-3-hydroxyazetidine. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl 3-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Foundational

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Azetidine derivatives are integral to the development of novel therapeutics, and a thorough understanding of their physicochemical properties is paramount for efficient process development, formulation design, and ensuring drug product safety and efficacy.[1][2] This document outlines detailed experimental protocols for solubility assessment in various pharmaceutically relevant solvents and a systematic approach to stability testing under forced degradation conditions. The causality behind experimental choices is explained, and the interpretation of the resulting data is discussed in the context of drug development milestones.

Introduction: The Significance of Azetidine Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their incorporation into drug candidates can lead to improved pharmacokinetic properties and metabolic stability.[1] Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4] Its unique three-dimensional structure, featuring a hydroxyl group and a bulky benzyl carbamate protecting group, presents specific challenges and considerations regarding its solubility and stability.

A comprehensive understanding of these properties is not merely an academic exercise; it is a critical component of robust drug development.[5][6] Solubility directly influences bioavailability and the feasibility of different formulation strategies, while stability dictates storage conditions, shelf-life, and the potential for the formation of degradation products that could impact safety and potency.[7][8][9] This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to thoroughly characterize Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Physicochemical Properties: A Foundation for Analysis

A summary of the known physicochemical properties of the parent compound, Benzyl 3-hydroxyazetidine-1-carboxylate, is presented in Table 1. While specific data for the 3-ethyl derivative is limited, these values provide a reasonable starting point for experimental design. The presence of the ethyl group is expected to slightly increase the lipophilicity and molecular weight.

Table 1: Physicochemical Properties of Benzyl 3-hydroxyazetidine-1-carboxylate

PropertyValueSource
Molecular FormulaC11H13NO3[10][11]
Molecular Weight207.23 g/mol [10]
XLogP30.8[10][11]
Hydrogen Bond Donor Count1[11]
Hydrogen Bond Acceptor Count3[11]
Rotatable Bond Count3[11]
Boiling Point356.7±42.0 °C (Predicted)[12]
Storage Temperature2-8°C[3][11][12]

Note: These properties are for the parent compound without the 3-ethyl group. The ethyl derivative (CAS 1356109-43-7) will have a slightly higher molecular weight and likely a higher XLogP3 value.[13]

The benzyl carbamate (Cbz) protecting group and the hydroxyl functional group are key determinants of the molecule's behavior. The Cbz group introduces aromatic character and increases lipophilicity, while the hydroxyl group can participate in hydrogen bonding, influencing both solubility and potential degradation pathways.[4][14]

Solubility Assessment: A Multi-Solvent Approach

The solubility of a drug candidate is a critical parameter that affects its absorption, distribution, and overall therapeutic effectiveness.[15] For an intermediate like Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, solubility in a range of organic solvents is crucial for reaction setup, purification, and isolation.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by their relevance in synthetic organic chemistry and pharmaceutical processing. A diverse set of solvents with varying polarities, hydrogen bonding capabilities, and protic/aprotic nature should be selected.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Methodology:

  • Preparation: Add an excess amount of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate to a series of vials, each containing a known volume of a selected solvent (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Tetrahydrofuran, Ethyl Acetate, Dichloromethane, Toluene, and Water).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Expected Solubility Profile and Data Presentation

Based on the structure, Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is expected to be soluble in many organic solvents but have low solubility in water.[3] The quantitative solubility data should be summarized in a clear and concise table.

Table 2: Predicted and Experimental Solubility of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

SolventPredicted SolubilityExperimental Solubility (mg/mL)
MethanolFreely SolubleTo be determined
EthanolFreely SolubleTo be determined
Isopropyl AlcoholSolubleTo be determined
AcetonitrileSolubleTo be determined
TetrahydrofuranFreely SolubleTo be determined
Ethyl AcetateSolubleTo be determined
DichloromethaneFreely SolubleTo be determined
TolueneSparingly SolubleTo be determined
WaterInsolubleTo be determined

Stability Profiling: Unveiling Degradation Pathways

Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance, which in turn helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.[5][16] These studies expose the compound to conditions more severe than accelerated stability testing.[5][9]

The "Why" Behind Forced Degradation Conditions

The selection of stress conditions is based on the International Council for Harmonisation (ICH) guidelines and aims to simulate the potential environmental stresses a compound might encounter during its lifecycle.[9][17]

  • Acidic and Basic Hydrolysis: To assess susceptibility to degradation in different pH environments, which is relevant for oral formulations and potential interactions with other acidic or basic excipients.[5][17]

  • Oxidation: To evaluate the impact of oxidative stress, which can be encountered during manufacturing and storage.

  • Thermal Degradation: To determine the effect of elevated temperatures on the compound's stability.[17]

  • Photostability: To assess degradation upon exposure to light, which informs packaging requirements.[16]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Solution (e.g., 1 mg/mL in ACN:Water) Acid Acidic (e.g., 0.1 M HCl, 60°C) API->Acid Base Basic (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Conditions) API->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Development HPLC->Method

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Testing

General Procedure: Prepare a stock solution of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[17]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[17] Heat at a controlled temperature (e.g., 60°C) for a specified duration. Withdraw samples at different time points, neutralize with a suitable base, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[17] Keep at room temperature and monitor the degradation over time. Withdraw samples, neutralize with a suitable acid, and analyze.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and analyze at various intervals.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C). Dissolve samples at different time points in a suitable solvent for HPLC analysis.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Potential Degradation Pathways

Based on the structure of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate Decarb Decarboxylation to 3-ethyl-3-hydroxyazetidine Parent->Decarb Acid/Base RingOpening Ring Opening Products Parent->RingOpening Strong Acid/Base N_Oxide N-Oxide Parent->N_Oxide H2O2

Caption: Potential degradation pathways.

  • Hydrolysis of the Carbamate: The benzyl carbamate group is susceptible to both acidic and basic hydrolysis, which would lead to the loss of the protecting group and the formation of 3-ethyl-3-hydroxyazetidine.

  • Ring Opening: Under harsh acidic or basic conditions, the strained azetidine ring could undergo cleavage.

  • Oxidation: The tertiary amine within the azetidine ring is a potential site for oxidation, leading to the formation of an N-oxide.

Data Interpretation and Application in Drug Development

The data generated from solubility and stability studies are pivotal for several key decisions in the drug development process:

  • Process Chemistry: Solubility data informs the choice of solvents for reaction, work-up, and crystallization, optimizing yield and purity.

  • Formulation Development: Understanding the solubility profile is the first step in designing a formulation with adequate bioavailability. Stability data guides the selection of excipients and the manufacturing process to minimize degradation.[6]

  • Analytical Method Development: Forced degradation studies are crucial for developing a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[5][16]

  • Regulatory Submissions: Comprehensive solubility and stability data are a mandatory part of any regulatory filing to demonstrate the quality and consistency of the drug substance.[5][9]

Conclusion

A thorough investigation of the solubility and stability of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is indispensable for its successful application in pharmaceutical development. This guide has provided a framework for a systematic and scientifically sound approach to characterizing these critical physicochemical properties. By understanding the "why" behind the experimental design and being able to predict and identify potential liabilities, researchers can de-risk their development programs and accelerate the delivery of novel medicines.

References

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  • Benzyl 3-hydroxyazetidine-1-carboxyl
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Exploratory

A Technical Guide to the Strategic Application of the Benzyl Protecting Group in Azetidine Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is a cornerstone of modern medicinal chemistry due to their unique con...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is a cornerstone of modern medicinal chemistry due to their unique conformational constraints and ability to serve as valuable bioisosteres.[1][2] The inherent ring strain and reactivity of the azetidine core, however, necessitate a robust and strategic approach to the use of protecting groups.[3] Among these, the benzyl (Bn) group stands out for its unique balance of stability and selective cleavability, making it a pivotal tool in the synthetic chemist's arsenal. This in-depth guide provides a comprehensive overview of the multifaceted role of the N-benzyl protecting group in azetidine synthesis. We will explore the causality behind its selection, detail the mechanistic underpinnings of its introduction and removal, and provide field-proven protocols for its application.

The Benzyl Group: A Strategic Choice for Azetidine Nitrogen Protection

The benzyl group (C₆H₅CH₂–, commonly abbreviated as Bn) is a widely employed protecting group for amines in organic synthesis.[4][5] Its utility in the context of azetidine synthesis stems from a confluence of advantageous chemical properties.

Rationale for Benzyl Group Selection

The decision to use a benzyl protecting group is guided by its remarkable stability across a wide range of reaction conditions. Unlike more labile protecting groups like tert-butyloxycarbonyl (Boc), which is readily cleaved under acidic conditions, the benzyl group is stable to both acids and bases.[6][7] This robustness allows for a broader synthetic window, enabling transformations on other parts of the azetidine molecule or on appended side chains without premature deprotection of the nitrogen.

Furthermore, the benzyl group's lipophilicity can aid in the solubility of synthetic intermediates in organic solvents, facilitating purification by chromatography. The primary rationale, however, lies in its orthogonal deprotection strategy.[8][9] The N-Bn bond is selectively cleaved under reductive conditions, most commonly through catalytic hydrogenolysis, which leaves many other functional groups and protecting groups intact.[4]

Comparative Analysis of Common Amine Protecting Groups

To fully appreciate the strategic advantage of the benzyl group, a comparison with other common amine protecting groups is instructive.

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations in Azetidine Synthesis
Benzyl Bn Stable to acid and base[7]Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Dissolving Metal Reduction (e.g., Na/NH₃)[7]Orthogonal to acid- and base-labile groups. Can be challenging to remove in the presence of other reducible groups (alkenes, alkynes).
tert-ButoxycarbonylBocBase-stableAcidic conditions (e.g., TFA, HCl)[4]Widely used, but limits subsequent acid-mediated reactions.
CarbobenzyloxyCbzAcid-stableCatalytic Hydrogenolysis, HBr/AcOH[8]Similar to Bn but can also be cleaved by strong acids.
9-FluorenylmethyloxycarbonylFmocAcid-stableBasic conditions (e.g., piperidine)Common in peptide synthesis; orthogonality to acid-labile groups.

Installation of the N-Benzyl Group: Methodologies and Mechanistic Insights

The introduction of the benzyl group onto the azetidine nitrogen, or a precursor amine, is typically achieved through two primary methods: direct N-alkylation or reductive amination.

Direct N-Alkylation with Benzyl Halides

This is the most common method for N-benzylation.[5] The reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as a nucleophile, displacing a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Mechanism of N-Alkylation: The reaction requires a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Experimental Protocol: N-Benzylation of Azetidine Hydrochloride

  • Preparation: To a solution of azetidine hydrochloride (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add a base (e.g., K₂CO₃, 3.0 eq).[4]

  • Addition of Reagent: Add benzyl bromide (3.0 eq) to the mixture.[4]

  • Reaction: Stir the reaction mixture at reflux for 3-6 hours, monitoring the progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[4]

  • Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Reductive Amination with Benzaldehyde

An alternative, less common method involves the reductive amination of benzaldehyde.[4][5] This two-step, one-pot procedure first involves the formation of an iminium ion intermediate from the reaction of the amine with benzaldehyde, which is then reduced in situ to the N-benzyl amine.

Mechanism of Reductive Amination: This method is particularly useful when direct alkylation is problematic, for instance, with sterically hindered amines.

Experimental Protocol: Reductive Amination for N-Benzylation

  • Iminium Formation: Prepare a solution of the amine and benzaldehyde (5.0 eq) in methanol.[4] Acidic conditions, such as the addition of 6M HCl in methanol, can facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0°C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.[4]

  • Work-up and Purification: Quench the reaction carefully with water, basify to an appropriate pH, and extract the product with an organic solvent. Purify as described in the N-alkylation protocol.

The N-Benzyl Group in Action: Facilitating Azetidine Synthesis and Functionalization

The stability of the N-benzyl group is crucial during the construction of the azetidine ring and its subsequent functionalization. For instance, in the synthesis of azetidine-3-carboxylic acid, a valuable building block, the N-benzyl group protects the nitrogen during manipulations of other functional groups.[10][11]

Role in Ring Formation

In many synthetic routes to azetidines, the nitrogen atom is introduced early in the sequence. Protecting this nitrogen as an N-benzyl derivative prevents it from participating in undesired side reactions during the critical ring-closing step, which often involves strong bases or reactive electrophiles.

Enabling C-Functionalization

With the nitrogen protected, the focus can shift to the stereoselective functionalization of the azetidine ring. For example, α-alkylation of N-benzyl azetidine-2-carbonitriles can be achieved with high diastereoselectivity.[1] The bulky N-benzyl group can play a role in directing the approach of the electrophile.

Logical Flow of Benzyl-Protected Azetidine Synthesis

G cluster_protection Protection cluster_synthesis Synthesis & Functionalization cluster_deprotection Deprotection cluster_final Final Product A Azetidine or Precursor B N-Benzylation (BnBr, K2CO3 or Benzaldehyde, NaBH3CN) A->B C N-Benzyl Azetidine B->C D Ring Functionalization (e.g., Alkylation, Acylation) C->D E Functionalized N-Benzyl Azetidine D->E F Deprotection (H2, Pd/C) E->F G Final Azetidine Derivative F->G

Caption: A generalized workflow for the synthesis of functionalized azetidines utilizing N-benzyl protection.

Cleavage of the N-Benzyl Group: Deprotection Strategies

The selective removal of the benzyl group is the final and often most critical step in the synthetic sequence. The most common and reliable method is catalytic hydrogenolysis.

Catalytic Hydrogenolysis

This method involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the C-N bond.[4] The reaction is clean, with toluene being the primary byproduct, which is easily removed.

Mechanism of Catalytic Hydrogenolysis: The reaction occurs on the surface of the palladium catalyst, where hydrogen is activated. The N-benzyl azetidine coordinates to the catalyst surface, facilitating the cleavage of the benzylic C-N bond.

Experimental Protocol: Catalytic Hydrogenolysis for N-Debenzylation

  • Setup: In a flask suitable for hydrogenation, dissolve the N-benzyl azetidine derivative in a solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon of H₂ is often sufficient for small-scale reactions). For more challenging substrates, a Parr hydrogenator at elevated pressure may be necessary.[12]

  • Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

Catalytic Transfer Hydrogenation

An operationally simpler alternative to using hydrogen gas is catalytic transfer hydrogenation.[13][14] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, is used in conjunction with the palladium catalyst.[5][13][15] This approach avoids the need for specialized hydrogenation equipment.[5]

Reaction Scheme: Catalytic Transfer Hydrogenation

G N-Benzyl Azetidine N-Benzyl Azetidine Deprotected Azetidine Deprotected Azetidine N-Benzyl Azetidine->Deprotected Azetidine Pd/C, Ammonium Formate\nMethanol, Reflux Pd/C, Ammonium Formate Methanol, Reflux

Caption: Deprotection of an N-benzyl azetidine via catalytic transfer hydrogenation.

Challenges and Solutions in Debenzylation

While generally reliable, catalytic hydrogenolysis can sometimes be sluggish. This can be due to catalyst poisoning by the amine product.[12] In such cases, the addition of an acid can sometimes facilitate the reaction. Recent research has also shown that a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), can significantly accelerate the deprotection of N-benzyl groups.[12][16][17]

Conclusion

The benzyl protecting group is an indispensable tool in the synthesis of complex azetidine derivatives. Its robustness under a wide array of chemical conditions, coupled with its selective removal via catalytic hydrogenolysis, provides a powerful strategic advantage. By understanding the underlying principles of its application, from installation to cleavage, researchers and drug development professionals can leverage the N-benzyl group to streamline synthetic routes and access novel azetidine-based compounds with significant therapeutic potential. The continued development of more efficient debenzylation protocols, such as the use of mixed catalyst systems, further enhances the utility of this classic yet highly relevant protecting group.

References

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  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PubMed. Retrieved from [Link]

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  • National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

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  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Synthesis. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2020, February 6). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • PubMed. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
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  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
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  • PubMed Central. (2017, October 31). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. Retrieved from [Link]

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Foundational

The Ascendancy of the Strained Scaffold: A Technical Guide to 3-Substituted Azetidine Derivatives in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the evolving landscape of 3-substituted azetidine derivatives, a class of molecules that has trans...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the evolving landscape of 3-substituted azetidine derivatives, a class of molecules that has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. We will delve into the core synthetic strategies, offering detailed, field-proven protocols, and explore the profound impact of the 3-substituted azetidine motif on contemporary drug design, supported by quantitative data and mechanistic insights.

The Strategic Value of the Azetidine Core: More Than Just a Strained Ring

The four-membered azetidine ring, once perceived primarily as a synthetically challenging entity due to its inherent ring strain (approximately 25.4 kcal/mol), is now celebrated for the very properties this strain imparts.[1] In contrast to its more labile three-membered counterpart, the aziridine, and the more flexible five-membered pyrrolidine, the azetidine ring offers a unique balance of stability and conformational rigidity.[1][2] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the introduction of a substituent at the 3-position provides a crucial vector for modulating a molecule's physicochemical properties and its interaction with biological targets. The polar nitrogen atom within the compact scaffold can also improve aqueous solubility and metabolic stability, highly desirable traits in drug candidates.[3]

The therapeutic relevance of this scaffold is firmly established, with 3-substituted azetidine moieties featuring in a range of approved drugs and clinical candidates, targeting a diverse array of diseases.[4][5][6]

Constructing the Core: Key Synthetic Methodologies for 3-Substituted Azetidines

The synthesis of 3-substituted azetidines has evolved from classical cyclization methods to more sophisticated and efficient strategies. This section provides an overview of the principal synthetic routes, complete with detailed experimental protocols for selected key transformations.

Intramolecular Cyclization: Forging the Four-Membered Ring

The most direct approach to the azetidine core involves the formation of a C-N bond within a suitably functionalized acyclic precursor.[7]

This classical method relies on the intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group. While conceptually simple, this approach can be hampered by competing elimination reactions.[7]

A significant advancement in this area is the use of the Mitsunobu reaction , which allows for the cyclization of γ-amino alcohols under mild conditions with a predictable inversion of stereochemistry at the carbinol center.[8][9]

Experimental Protocol: Synthesis of N-Boc-azetidin-3-ol via Intramolecular Mitsunobu Reaction

  • Materials: N-Boc-3-amino-1,2-propanediol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of N-Boc-3-amino-1,2-propanediol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add diisopropyl azodicarboxylate (1.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-azetidin-3-ol.

  • Causality: The Mitsunobu reaction activates the primary hydroxyl group for intramolecular nucleophilic attack by the protected amine. The use of a bulky protecting group on the nitrogen, such as Boc, can favor the desired cyclization over intermolecular side reactions.

A more modern and atom-economical approach involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds.[10][11][12] This methodology offers a powerful tool for the construction of the azetidine ring from readily available starting materials.

Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Pd-Catalyzed C-H Amination

  • Materials: A γ-C(sp³)-H containing amine precursor with a suitable directing group (e.g., picolinamide), Pd(OAc)₂, oxidant (e.g., PhI(OAc)₂), base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene).

  • Procedure:

    • To a reaction vessel charged with the picolinamide-protected amine substrate (1.0 eq), add Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous toluene and heat the mixture at 80-110 °C for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 3-substituted azetidine.

  • Causality: The picolinamide directing group facilitates the palladium-catalyzed C-H activation at the γ-position, bringing the catalytic center in proximity for the subsequent C-N bond formation. The choice of oxidant and base is crucial for the efficiency and selectivity of the reaction.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, provides a direct and atom-economical route to the azetidine core.[2][13] Recent advances in photoredox catalysis have enabled the use of visible light for these transformations, offering milder reaction conditions and broader substrate scope.[2][13]

Experimental Workflow: Visible-Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Imine Imine Derivative Mixing Combine Reactants in Solvent Imine->Mixing Alkene Alkene Alkene->Mixing Photocatalyst Photocatalyst (e.g., Ir(ppy)3) Photocatalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Mixing->Irradiation Stirring Evaporation Solvent Evaporation Irradiation->Evaporation Reaction Completion Purification Column Chromatography Evaporation->Purification Product 3-Substituted Azetidine Purification->Product

Caption: Workflow for visible-light-mediated [2+2] cycloaddition.

Ring Expansion of Aziridines

The ring expansion of readily available aziridines offers a versatile strategy for the synthesis of 3-substituted azetidines.[14][15][16] This transformation can be achieved through various methods, including reactions with carbenoids or ylides.

The 3-Substituted Azetidine Motif in Drug Discovery: Case Studies and Structure-Activity Relationships

The strategic incorporation of the 3-substituted azetidine scaffold has led to the development of numerous successful therapeutic agents. This section will explore key examples, highlighting the role of the azetidine moiety in their pharmacological activity.

Kinase Inhibitors: The Case of Cobimetinib

Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK signaling pathway, and is approved for the treatment of certain types of melanoma.[1][7] The drug features a 3-hydroxy-3-(piperidin-2-yl)azetidine core, which plays a crucial role in its binding to the MEK protein.

Signaling Pathway: MAPK/ERK Pathway and Cobimetinib's Site of Action

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Caption: Cobimetinib inhibits MEK1/2 in the MAPK/ERK pathway.

The synthesis of the key 3-hydroxy-3-(piperidin-2-yl)azetidine intermediate in Cobimetinib often involves a Grignard reaction between a protected piperidine Grignard reagent and a protected azetidin-3-one.[17]

Quantitative SAR Data for Selected Azetidine-Containing Kinase Inhibitors

Compound ClassTarget KinaseKey Azetidine SubstituentIC₅₀ (nM)Reference
Azetidine AmidesSTAT32-carboxamide520[18]
Spirocyclic Piperidine-AzetidinesGhrelin Receptor (inverse agonist)Spirocyclic piperidineVaries with substitution[19]
Calcium Channel Blockers: The Example of Azelnidipine

Azelnidipine (Calblock®) is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[20][21] It features a 3-(1-benzhydrylazetidin-3-yl) ester group. The azetidine moiety in Azelnidipine contributes to its pharmacokinetic profile and tissue distribution. The synthesis of the azetidine portion of Azelnidipine typically involves the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydryl-3-hydroxyazetidine.[11][20]

Triple Reuptake Inhibitors for Depression

3-Substituted azetidine derivatives have shown significant promise as triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[22] This mode of action is believed to offer a faster onset of antidepressant effects and a broader efficacy profile.

Quantitative Data for 3-Aminoazetidine Analogues as TRIs

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)Reference
8ab 15.32.829.7[13]
8af 12.53.225.1[13]
8cg 10.84.133.6[13]
8ch 9.73.930.2[13]
8cu 11.24.535.8[13]

The structure-activity relationship (SAR) studies of these compounds have revealed that the nature of the substituents on the azetidine nitrogen and the 3-amino group are critical for balancing the inhibitory potencies at the three transporters.[13]

Antiviral Applications

The rigid framework of the azetidine ring has also been exploited in the design of antiviral agents. For instance, certain 3-substituted azetidine derivatives have demonstrated activity against human cytomegalovirus (HCMV).[5][23] The mechanism of action is often linked to the inhibition of viral proteases or other essential viral enzymes. SAR studies have indicated that the stereochemistry and the nature of the substituents at the 1 and 3-positions of the azetidine ring are crucial for antiviral potency.[5][23]

Conformational Considerations: The Impact of 3-Substitution on Ring Puckering

The azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain.[1][16] The dihedral angle between the C2-N1-C4 and C2-C3-C4 planes in unsubstituted azetidine is approximately 37°.[16] The introduction of a substituent at the 3-position significantly influences the ring's conformation, with the substituent preferentially adopting a pseudo-equatorial position to minimize steric interactions.[1] This conformational preference can have a profound impact on how the molecule presents its pharmacophoric features to a biological target, ultimately affecting binding affinity and biological activity.[1][24] Computational modeling and NMR spectroscopic techniques are invaluable tools for elucidating the conformational preferences of 3-substituted azetidines.[1]

Logical Relationship: Conformation and Biological Activity

G substituent 3-Substituent (Size, Electronics) puckering Azetidine Ring Puckering substituent->puckering orientation Substituent Orientation (Axial/Equatorial) puckering->orientation shape Overall Molecular 3D Shape orientation->shape binding Binding to Biological Target shape->binding activity Biological Activity binding->activity

Sources

Exploratory

Discovery and history of substituted hydroxyazetidines

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Substituted Hydroxyazetidines Introduction: The Rise of a Privileged Scaffold Within the landscape of medicinal chemistry, the quest for novel molec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Substituted Hydroxyazetidines

Introduction: The Rise of a Privileged Scaffold

Within the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and biological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a position of relative obscurity to become a cornerstone in modern drug design.[1][2] Initially perceived as a synthetically challenging, strained ring system, its unique conformational constraints and ability to serve as a versatile bioisosteric replacement for other groups have led to its incorporation into numerous clinical candidates and approved drugs.[2][3]

This guide focuses specifically on the 3-hydroxyazetidine core, a particularly valuable subset of this chemical class. The introduction of a hydroxyl group at the 3-position not only provides a key vector for further functionalization but also significantly enhances aqueous solubility and introduces a critical hydrogen bonding moiety. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the historical context, the evolution of synthetic strategies, and the established utility of substituted 3-hydroxyazetidines.

Foundational Challenges and Early Synthetic Efforts

The synthesis of azetidines has historically been a challenging endeavor due to the inherent ring strain of the four-membered system.[3] Early methodologies were often plagued by low yields and competing side reactions, such as polymerization or elimination. The direct and efficient synthesis of the 3-hydroxyazetidine motif was further complicated by the need for precise control over regioselectivity and stereochemistry.

Initial routes frequently relied on the cyclization of 1,3-difunctionalized open-chain precursors, a strategy that remains fundamental to modern approaches. However, achieving efficient ring closure often required harsh conditions or the use of expensive and hazardous reagents. For instance, early industrial syntheses often started from materials like epichlorohydrin and highly substituted amines, such as benzhydrylamine, which required a subsequent, often difficult, deprotection step via catalytic hydrogenation to yield the free 3-hydroxyazetidine.[4][5] These multi-step processes presented challenges in purification and scalability, hindering the widespread adoption of the scaffold.[4]

The Evolution of Synthetic Methodologies

As the value of the 3-hydroxyazetidine core became more apparent, significant efforts were directed toward developing more efficient, scalable, and versatile synthetic routes. These modern methods provide reliable access to this crucial building block.

Intramolecular Cyclization of Epoxy-Amine Precursors

A highly effective and now widely adopted strategy involves the intramolecular aminolysis of 2,3-epoxyamines. This method offers excellent regioselectivity, directly installing the hydroxyl group at the desired 3-position of the azetidine ring. A key advancement in this area was the application of Lewis acid catalysis to promote the ring-opening and subsequent cyclization. Lanthanide triflates, in particular, have proven to be exceptionally effective catalysts for this transformation.[6]

The general workflow begins with a protected amine precursor containing an epoxide. Under the influence of the Lewis acid catalyst, the amine attacks the epoxide intramolecularly to form the strained four-membered ring.

G cluster_workflow Workflow: Lewis Acid-Catalyzed Synthesis of 3-Hydroxyazetidines start cis-3,4-Epoxy Amine (N-Protected) reagent La(OTf)₃ (5 mol%) 1,2-dichloroethane, Reflux start->reagent 1. product 1-Protected-3-hydroxyazetidine reagent->product 2. Cyclization deprotection Deprotection (e.g., Hydrogenation) product->deprotection 3. final_product 3-Hydroxyazetidine deprotection->final_product 4.

Caption: General workflow for the synthesis of 3-hydroxyazetidines via intramolecular aminolysis.

The choice of the nitrogen protecting group is critical for the success of this reaction, with common groups like Tosyl (Ts), Boc, and Cbz demonstrating high yields.

SubstrateProductYield (%)
cis-N-Tosyl-3,4-epoxy-amine1-Tosyl-3-hydroxyazetidine81
cis-N-Boc-3,4-epoxy-amine1-Boc-3-hydroxyazetidine75
cis-N-Cbz-3,4-epoxy-amine1-Cbz-3-hydroxyazetidine85
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines.[6]

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [6]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

  • Stir the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 3-hydroxyazetidine.

Biocatalytic Hydroxylation

An alternative and elegant approach involves the direct hydroxylation of an N-substituted azetidine ring using a biocatalyst. This method offers exceptional regioselectivity and can operate under mild, environmentally friendly conditions. The soil bacterium Sphingomonas sp. HXN-200 has been identified as a highly effective biocatalyst for this transformation, providing the corresponding 3-hydroxyazetidines in excellent yields (91-98%).[7] This enzymatic process is notable for its high product concentrations and the successful use of rehydrated lyophilized cells, enhancing its practicality for larger-scale synthesis.[7]

Synthesis from Cyclic Nitrones

Four-membered cyclic nitrones (2,3-dihydroazete 1-oxides) serve as versatile precursors for substituted 1-hydroxyazetidines. These reactive intermediates undergo stereoselective addition of various nucleophiles, including Grignard reagents and cyanide, to the C=N bond.[8] This approach allows for the introduction of diverse substituents at the 2-position while simultaneously forming the 1-hydroxyazetidine core.[8]

Medicinal Chemistry Applications and Structural Significance

The 3-hydroxyazetidine moiety is now recognized as a "privileged" scaffold in drug discovery. Its value stems from several key attributes:

  • Improved Physicochemical Properties: As a small, polar, and non-aromatic heterocycle, it can increase the sp³ character of a molecule, often leading to improved solubility, reduced lipophilicity, and better metabolic stability compared to more traditional linkers like piperazines or morpholines.

  • Bioisosterism: The azetidine ring can act as a rigid, conformationally constrained bioisostere for other groups, allowing chemists to fine-tune the spatial arrangement of pharmacophoric elements.

  • Key Building Block: 3-Hydroxyazetidine hydrochloride is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[9] It is notably used in the development of modern fluoroquinolone antibiotics, where the azetidine ring is appended to the quinolone nucleus to enhance antibacterial activity.[2][9] It also serves as a building block for complex polypeptides.

  • Enzyme Inhibition: The unique geometry of the azetidine ring allows it to function as a transition state analogue inhibitor for certain enzymes. For instance, azetidine-based compounds have been designed as potent inhibitors of N-ribosyl hydrolases and phosphorylases, which are targets for various therapeutic indications.[10]

Novel Reactivity: Rearrangement to 2-Oxazolines

Beyond its direct use in drug scaffolds, the 3-hydroxyazetidine core is also a valuable synthetic intermediate capable of undergoing further transformations. A recently discovered and notable reaction is the acid-catalyzed rearrangement of tertiary 3-hydroxyazetidines into highly substituted 2-oxazolines.[11][12] This transformation proceeds via a Ritter-initiated cascade, providing a novel route to a different, medicinally relevant heterocyclic system.

The proposed mechanism initiates with the protonation of the hydroxyl group, followed by its departure to form a stabilized tertiary carbocation. A nitrile solvent (e.g., acetonitrile) then acts as a nucleophile in a classic Ritter reaction. The resulting intermediate undergoes a rapid intramolecular cyclization, driven by the attack of the amide oxygen onto one of the azetidine ring carbons, leading to ring expansion and formation of the 2-oxazoline product.

G start 3-Hydroxyazetidine step1 Protonation & Loss of H₂O start->step1 intermediate1 Azetidin-3-yl Carbocation step1->intermediate1 step2 Ritter Reaction (Nucleophilic attack by R-CN) intermediate1->step2 intermediate2 Nitrile Adduct Intermediate step2->intermediate2 step3 Intramolecular Cyclization & Rearrangement intermediate2->step3 product 2-Oxazoline step3->product

Caption: Proposed mechanism for the rearrangement of 3-hydroxyazetidines to 2-oxazolines.

This rearrangement demonstrates the synthetic versatility of the hydroxyazetidine scaffold, enabling access to diverse chemical matter from a common starting point.[13]

Conclusion

The journey of substituted hydroxyazetidines from synthetically challenging curiosities to indispensable tools in medicinal chemistry is a testament to the ingenuity of synthetic organic chemists. The development of robust, efficient, and scalable synthetic routes has unlocked the full potential of this valuable scaffold. For drug discovery professionals, the 3-hydroxyazetidine core offers a powerful strategy to optimize lead compounds, enhance physicochemical properties, and explore novel chemical space. As synthetic methodologies continue to evolve, the applications for this versatile building block are poised to expand even further, solidifying its status as a truly privileged structure in the pharmacopeia of the 21st century.

References

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, a valuable substituted azetidine building block for drug discovery and medicinal chemistry. Azet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, a valuable substituted azetidine building block for drug discovery and medicinal chemistry. Azetidine scaffolds are increasingly sought after as bioisosteres for more common ring systems, offering unique structural and physicochemical properties. This protocol details a robust and reproducible method centered on the nucleophilic addition of a Grignard reagent to a protected azetidinone precursor. We elaborate on the synthetic strategy, reaction mechanism, a detailed step-by-step experimental protocol, and characterization methods. The causality behind critical experimental choices is explained to ensure procedural fidelity and successful outcomes for researchers in academic and industrial settings.

Introduction and Synthetic Strategy

Substituted 3-hydroxyazetidines are privileged structural motifs found in numerous biologically active compounds and serve as versatile intermediates in pharmaceutical development.[1][2][3] The target molecule, Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, incorporates a tertiary alcohol, a feature that can impart desirable pharmacokinetic properties and provide a vector for further functionalization.

The synthetic approach outlined herein proceeds via a two-step sequence:

  • Protection of the Azetidine Nitrogen: The secondary amine of a suitable azetidine precursor is protected with a benzyloxycarbonyl (Cbz or Z) group. This is crucial to prevent the amine from reacting with the organometallic reagent in the subsequent step. The Cbz group is stable under the basic conditions of the Grignard reaction but can be readily removed later via hydrogenolysis.[4][5]

  • Nucleophilic Addition: The core carbon-carbon bond is formed through the reaction of N-Cbz-azetidin-3-one with ethylmagnesium bromide (EtMgBr), a Grignard reagent.[6][7] This organometallic addition to the ketone carbonyl yields the desired tertiary alcohol.[8][9][10]

This strategy is favored for its high efficiency, reliability, and the commercial availability of the starting materials.

Reaction Mechanism

The key transformation is the Grignard reaction, a classic method for forming carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbanionic ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of N-Cbz-azetidin-3-one.

  • Step 1: Formation of the Alkoxide: The ethyl group of EtMgBr adds to the carbonyl carbon, breaking the C=O pi bond. This forms a tetrahedral magnesium alkoxide intermediate.

  • Step 2: Aqueous Workup (Protonation): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The magnesium alkoxide is protonated to yield the final tertiary alcohol product, Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[7] All procedures must be conducted in a fume hood under a dry, inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried before use (flame-dried or oven-dried). Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, is mandatory.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
N-Cbz-azetidin-3-oneC₁₁H₁₁NO₃205.212.05 g10.01.0Starting material. Can be synthesized or purchased.
Magnesium TurningsMg24.31365 mg15.01.5
BromoethaneC₂H₅Br108.971.63 g (1.12 mL)15.01.5Use freshly distilled.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL--Must be anhydrous (distilled from Na/benzophenone).
Iodine (I₂)I₂253.811 crystal--For Grignard initiation.
Saturated aq. NH₄ClNH₄Cl53.49~30 mL--For quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL--For extraction.
Brine (Saturated aq. NaCl)NaCl58.44~20 mL--For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--For drying.
Step-by-Step Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of argon or nitrogen.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.[7]

  • Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromoethane (1.12 mL) in 15 mL of anhydrous THF. Add approximately 1-2 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady, gentle reflux.[7] The entire addition should take approximately 20-30 minutes.

  • Completion: After the addition is complete, continue stirring the gray, cloudy solution for an additional 30 minutes at room temperature to ensure complete formation of the Grignard reagent.

Part B: Reaction with N-Cbz-azetidin-3-one

  • Substrate Addition: Prepare a solution of N-Cbz-azetidin-3-one (2.05 g, 10.0 mmol) in 25 mL of anhydrous THF. Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Slowly add the solution of N-Cbz-azetidin-3-one to the Grignard reagent via the dropping funnel over 30 minutes. It is critical to maintain the temperature below 10 °C during this addition to minimize side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1 hour. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and cautiously add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to afford Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate as a clear oil.

Visualization of Workflow and Reaction

Reaction Scheme

Caption: Overall synthesis of the target compound.

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Prepare EtMgBr Solution (Mg, EtBr in THF) start->prep_grignard prep_ketone Prepare Ketone Solution (N-Cbz-azetidin-3-one in THF) start->prep_ketone cool_grignard Cool Grignard Reagent to 0 °C prep_grignard->cool_grignard addition Slowly Add Ketone Solution to Grignard Reagent at 0 °C cool_grignard->addition prep_ketone->addition react Stir at Room Temperature (1 hour) addition->react quench Quench Reaction with aq. NH4Cl at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end_node Final Product: Pure Benzyl 3-ethyl-3-hydroxy- azetidine-1-carboxylate purify->end_node

Sources

Application

Application Note: Strategies for the Deprotection of Benzyl Carbamate in 3-Hydroxyazetidines

Abstract The 3-hydroxyazetidine scaffold is a privileged structural motif in modern drug discovery, valued for its ability to impart favorable physicochemical properties. The benzyl carbamate (Cbz or Z) group is a freque...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-hydroxyazetidine scaffold is a privileged structural motif in modern drug discovery, valued for its ability to impart favorable physicochemical properties. The benzyl carbamate (Cbz or Z) group is a frequently employed protecting group for the azetidine nitrogen due to its general stability. However, its removal can present significant challenges, particularly in substrates containing sensitive functional groups or strained ring systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of Cbz-protected 3-hydroxyazetidines. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, field-proven protocols, and present a comparative analysis to guide method selection.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in medicinal chemistry. The incorporation of a hydroxyl group at the 3-position further enhances its utility by providing a handle for subsequent functionalization and improving properties such as aqueous solubility. Protecting the secondary amine of the azetidine ring is often a crucial step in multi-step syntheses. The benzyl carbamate (Cbz) group is a popular choice for this purpose, offering stability to a wide range of reaction conditions.[1]

Despite its utility, the cleavage of the Cbz group from a 3-hydroxyazetidine core is not always straightforward. The inherent ring strain of the azetidine system and the presence of the hydroxyl group necessitate careful consideration of reaction conditions to avoid undesired side reactions, such as ring opening or rearrangement. This guide will explore the most common and effective methods for Cbz deprotection in this specific context: catalytic hydrogenation, catalytic transfer hydrogenation, and acidic cleavage.

Methodologies for Cbz Deprotection

The selection of an appropriate deprotection method is contingent upon the overall molecular structure, the presence of other functional groups, and available laboratory equipment.

Catalytic Hydrogenation

This is the most traditional and often cleanest method for Cbz deprotection.[2] The reaction proceeds via hydrogenolysis, where the benzylic C-O bond of the carbamate is cleaved by hydrogen gas in the presence of a palladium catalyst.

Mechanism: The reaction occurs on the surface of the palladium catalyst. The Cbz group is reduced by hydrogen, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Advantages:

  • Clean Reaction: Byproducts are volatile, simplifying purification.

  • Mild Conditions: Often proceeds at room temperature and atmospheric pressure.

Challenges & Considerations for 3-Hydroxyazetidines:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds.[4][5] Substrate purity is paramount.

  • Safety: Requires proper handling of flammable hydrogen gas and potentially pyrophoric palladium on carbon (Pd/C) catalyst.[1]

  • Chemoselectivity: Other functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides, may also be reduced under these conditions.[2]

  • Product Inhibition: The resulting amine product can sometimes coordinate to the catalyst, slowing the reaction. The addition of a weak acid like acetic acid can mitigate this by protonating the amine.[4][6]

G General Workflow for Catalytic Hydrogenation Substrate Cbz-3-Hydroxyazetidine in Solvent (MeOH, EtOH) Setup Add Pd/C Catalyst (5-10 mol%) Substrate->Setup Hydrogenation Purge with H2 (Balloon or Parr Shaker) Stir at RT Setup->Hydrogenation Monitor Monitor by TLC/LC-MS Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter through Celite® (Caution: Pyrophoric) Monitor->Filter Complete Purify Concentrate Filtrate Filter->Purify Product 3-Hydroxyazetidine Purify->Product

Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

  • Materials:

    • Cbz-protected 3-hydroxyazetidine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C), 50% wet (5-10 mol% Pd)

    • Methanol (MeOH) or Ethanol (EtOH) (approx. 0.1 M solution)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected 3-hydroxyazetidine in a suitable solvent (e.g., MeOH, EtOH) in a round-bottom flask equipped with a stir bar.[6]

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.[1]

    • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for atmospheric pressure) at room temperature.[1]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

    • Once the reaction is complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon drying; ensure the Celite® pad remains wet during filtration and handle with care.[1]

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the combined filtrate under reduced pressure to yield the crude 3-hydroxyazetidine, which can be further purified if necessary.

Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and often more convenient alternative to using pressurized hydrogen gas. It utilizes a hydrogen donor molecule, which transfers hydrogen to the substrate in the presence of a catalyst.[3]

Mechanism: Ammonium formate is a common hydrogen donor. In the presence of Pd/C, it decomposes to produce hydrogen, ammonia, and carbon dioxide in situ. The generated hydrogen then participates in the hydrogenolysis of the Cbz group.

Advantages:

  • Enhanced Safety: Avoids the use of flammable hydrogen gas.[6]

  • Operational Simplicity: Does not require specialized hydrogenation equipment.[7]

  • Potentially Faster Rates: Reactions can sometimes be faster than with H₂ gas, especially if reflux temperatures are used.[8]

Challenges & Considerations:

  • Byproduct Removal: The ammonium formate and its byproducts must be removed during workup, typically via aqueous extraction.

  • Substrate Compatibility: The slightly acidic nature of some hydrogen donors (like formic acid) or the basic nature of byproducts (ammonia) may not be suitable for all substrates. Ammonium formate provides a moderately neutral condition.[7]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Materials:

    • Cbz-protected 3-hydroxyazetidine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C), 50% wet (10-20 mol% Pd)

    • Ammonium formate (HCOONH₄) (3-5 equiv)

    • Methanol (MeOH) or Ethanol (EtOH) (approx. 0.1 M solution)

  • Procedure:

    • To a stirred solution of the Cbz-protected 3-hydroxyazetidine in methanol, add 10% Pd/C.[7]

    • Add ammonium formate in a single portion.[7]

    • Heat the mixture to reflux (typically around 60-70 °C in methanol) and monitor the reaction by TLC or LC-MS.

    • Upon completion (usually 1-4 hours), cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • To remove excess ammonium formate, the residue can be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or a saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

Acidic Cleavage

For substrates that are incompatible with hydrogenation (e.g., containing easily reducible groups that must be preserved), strong acidic conditions can be employed.[3]

Mechanism: The reaction typically proceeds via an SN2-type mechanism where the carbamate oxygen is protonated, making the benzylic carbon more electrophilic. A nucleophile (e.g., bromide from HBr) then attacks the benzylic carbon, cleaving the C-O bond. The resulting carbamic acid intermediate subsequently decarboxylates.[3]

Advantages:

  • Orthogonality: Effective for substrates with functional groups sensitive to reduction.[9]

  • Metal-Free: Avoids potential contamination of the final product with heavy metals.[9]

Challenges & Considerations:

  • Harsh Conditions: The strong acids used can cleave other acid-labile protecting groups (e.g., Boc, trityl) and may not be suitable for sensitive substrates.[3]

  • Azetidine Ring Stability: While azetidines are generally more stable to acid than other strained rings, prolonged exposure to strong acid could potentially lead to ring-opening, though this is often not a major issue.[10][11]

  • Safety: Requires handling of highly corrosive reagents like HBr in acetic acid.

G Decision Tree for Cbz Deprotection Method Selection Start Start: Cbz-3-Hydroxyazetidine Q1 Substrate contains reducible groups (alkenes, Ar-X, -NO2)? Start->Q1 Q2 H2 gas setup available & safe? Q1->Q2 No M1 Use Acidic Cleavage (e.g., HBr/AcOH) Q1->M1 Yes M2 Use Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH4) Q2->M2 No M3 Use Catalytic Hydrogenation (e.g., Pd/C, H2) Q2->M3 Yes

Caption: Decision-making guide for selecting the appropriate deprotection method.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

  • Materials:

    • Cbz-protected 3-hydroxyazetidine (1.0 equiv)

    • 33% Hydrogen bromide (HBr) in acetic acid (AcOH)

    • Anhydrous diethyl ether (Et₂O) for precipitation

  • Procedure:

    • Dissolve the Cbz-protected substrate in a minimal amount of 33% HBr in acetic acid at room temperature with stirring.[4]

    • Monitor the reaction by TLC or LC-MS. The reaction is often rapid, typically completing within 30 minutes to 2 hours.

    • Upon completion, add the reaction mixture dropwise to a flask of vigorously stirred, cold anhydrous diethyl ether.

    • The product will precipitate as the hydrobromide salt.

    • Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

    • The free base can be obtained by neutralizing an aqueous solution of the salt with a suitable base (e.g., NaHCO₃, NaOH) and extracting with an organic solvent.

Comparative Analysis and Troubleshooting

MethodReagentsConditionsProsCons
Catalytic Hydrogenation Pd/C, H₂ gasRT, 1 atmClean byproducts, mild conditionsH₂ gas hazard, catalyst poisoning, non-selective for some groups
Catalytic Transfer Hydrogenation Pd/C, HCOONH₄RT to RefluxNo H₂ gas needed, simple setupRequires removal of salt byproducts
Acidic Cleavage HBr in AcOHRTMetal-free, orthogonal to hydrogenationHarsh conditions, corrosive, may cleave other acid-labile groups

Troubleshooting Common Issues [4][6]

  • Stalled or Slow Hydrogenation:

    • Cause: Catalyst poisoning (often by sulfur impurities) or poor catalyst activity.

    • Solution: Ensure high purity of the starting material. Use a fresh batch of catalyst or a more active one like Pearlman's catalyst (Pd(OH)₂/C). Increase catalyst loading or hydrogen pressure (e.g., to 50 psi).[5][6]

  • Incomplete Reaction in CTH:

    • Cause: Insufficient hydrogen donor or catalyst deactivation.

    • Solution: Add more ammonium formate. Ensure vigorous stirring to maintain catalyst suspension.

  • Side Reactions with Acidic Cleavage:

    • Cause: Substrate sensitivity to strong acid.

    • Solution: Keep reaction times to a minimum and maintain low temperatures if possible. Consider alternative, milder Lewis acid conditions if available.

Conclusion

The deprotection of Cbz-protected 3-hydroxyazetidines is a critical transformation that requires careful planning. Catalytic hydrogenation and catalytic transfer hydrogenation are generally the preferred methods due to their mildness and clean reaction profiles. However, for substrates bearing reducible functionalities, acidic cleavage provides a robust and orthogonal alternative. By understanding the mechanisms, advantages, and limitations of each method, and by following the detailed protocols provided, researchers can confidently and efficiently deprotect these valuable synthetic intermediates, paving the way for the successful development of novel therapeutics.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Reactions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Optimization of Cbz Deprotection. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Schou, M., et al. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. RSC Publishing. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Retrieved from [Link]

  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

Sources

Method

Application Notes & Protocols for the Scale-up Synthesis of Substituted Azetidines in Pharmaceutical Research

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1][2] Its significance stems from a unique combination of properties conferred by its strained-ring system, which has an approximate ring strain of 25.4 kcal/mol.[3] This inherent strain imparts a rigid, three-dimensional geometry that is highly desirable for optimizing ligand-receptor interactions. Unlike more flexible aliphatic chains, the azetidine motif can lock a molecule into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding to a target protein.[2]

Furthermore, the incorporation of azetidines has been shown to improve critical pharmacokinetic properties. It can enhance metabolic stability, increase aqueous solubility, and decrease lipophilicity, all of which are key objectives in drug candidate optimization.[4] The impact of this scaffold is evident in the growing number of FDA-approved drugs and clinical candidates that feature an azetidine core, such as the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib.[3]

However, the very ring strain that makes azetidines attractive also presents significant synthetic challenges, particularly when transitioning from bench-scale discovery to process-scale manufacturing.[5][6] This guide provides an in-depth analysis of robust and scalable synthetic strategies, complete with detailed protocols and field-proven insights, to empower researchers in the efficient production of substituted azetidines for pharmaceutical development.

Core Synthetic Strategies: A Comparative Analysis for Scalability

The selection of a synthetic route for a target azetidine derivative must be guided by the desired substitution pattern, cost of starting materials, and amenability to large-scale production. Historically, intramolecular cyclization of 1,3-difunctionalized precursors has been a common approach, but modern methods offer greater efficiency and versatility.

Key Methodologies for Scale-Up:
  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): This powerful strategy harnesses the high ring strain of ABBs as a thermodynamic driving force for the synthesis of 3-substituted azetidines.[7] ABBs react readily with a wide range of nucleophiles and electrophiles to open the bicyclic system, forming a stable, functionalized azetidine ring in a single step. This method is particularly advantageous for scale-up due to its operational simplicity and the potential for one-pot procedures from commercially available starting materials.[8]

  • Photochemical Routes in Batch and Flow: Recent advancements in photoredox catalysis have opened new avenues for azetidine synthesis.[9] Methods such as the photochemical decarboxylation of azetidine-2-carboxylic acids to generate 2-alkyl azetidines have been successfully scaled to produce multi-gram quantities.[10][11] The transition of these reactions to continuous flow reactors offers superior control over irradiation, temperature, and mixing, enhancing safety, reproducibility, and throughput.[12][13][14]

  • [2+2] Cycloadditions (Aza Paternò–Büchi Reaction): The direct photocycloaddition between an imine and an alkene is arguably the most atom-economical route to the azetidine core.[15][16] While historically challenging due to competing side reactions and low quantum yields, recent breakthroughs using visible-light photocatalysis have overcome many of these limitations, making it a more viable strategy for accessing structurally diverse azetidines.[16][17]

  • Intramolecular Cyclizations: The formation of the azetidine ring via intramolecular nucleophilic substitution remains a workhorse strategy. This typically involves the cyclization of γ-amino alcohols or related precursors with a leaving group at the 3-position. While reliable, these routes can be longer and may require the use of protecting groups, adding to the overall step count and cost at scale.[1]

Data Summary: Comparison of Leading Scale-up Strategies
Synthetic Strategy Typical Substitution Key Advantages for Scale-Up Common Limitations Relevant Citations
Strain-Release of ABBs C3-SubstitutedHigh efficiency, one-pot potential, mild conditions, readily available precursors.Limited to C3-functionalization, ABB precursor can be unstable.[7][8]
Photochemistry in Flow C2- and C3-SubstitutedEnhanced safety, precise process control, high throughput, scalability.Requires specialized photoreactor equipment, optimization can be complex.[10][12][13][14]
Aza Paternò–Büchi PolysubstitutedHigh atom economy, direct access to complex scaffolds, use of visible light.Substrate scope can be limited, potential for side reactions.[15][16][17]
Intramolecular Cyclization C2- and C3-SubstitutedWell-established chemistry, predictable outcomes.Often requires multi-step synthesis of precursors, protecting group manipulation.[1][5]

Diagram: Strategic Workflow for Scale-up Synthesis

The decision-making process for selecting an appropriate scale-up strategy involves evaluating the target structure, available resources, and desired scale. The following workflow provides a logical guide for this process.

Scale-up Strategy Selection start Define Target Azetidine Structure & Scale sub_pattern Determine Desired Substitution Pattern start->sub_pattern c3_sub Primarily C3-Substituted? sub_pattern->c3_sub c2_sub Primarily C2-Substituted? sub_pattern->c2_sub poly_sub Polysubstituted or Complex? sub_pattern->poly_sub strategy_abb Strategy: Strain-Release of ABB c3_sub->strategy_abb Yes strategy_classic Consider Intramolecular Cyclization (If other methods fail or precursors are cheap) c3_sub->strategy_classic No strategy_photo Strategy: Photochemical Decarboxylation c2_sub->strategy_photo Yes c2_sub->strategy_classic No strategy_cyclo Strategy: [2+2] Cycloaddition (Aza Paternò-Büchi) poly_sub->strategy_cyclo Yes poly_sub->strategy_classic No check_flow Evaluate for Continuous Flow Processing strategy_abb->check_flow strategy_photo->check_flow strategy_cyclo->check_flow implement_batch Proceed with Optimized Batch Process strategy_classic->implement_batch implement_flow Implement Flow Chemistry (Enhanced Safety & Throughput) check_flow->implement_flow Yes check_flow->implement_batch No Flow Reactor Setup cluster_pumps Reagent Delivery pump1 Syringe Pump A: Azetidine Acid, LiOH, Photocatalyst in DMF mixer T-Mixer pump1->mixer pump2 Syringe Pump B: Alkene in DMF pump2->mixer photoreactor Flow Photoreactor (PFA Tubing, 450 nm LEDs) mixer->photoreactor bpr Back Pressure Regulator (BPR) photoreactor->bpr collection Product Collection Vessel bpr->collection

References

Application

Application Notes & Protocols: The Strategic Use of Azetidine Scaffolds in Modern Drug Design

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered scaffold containing one nitrogen atom—has emerged as a privileged motif.[1] Historically, the synthesis of this strained ring system was considered challenging, which limited its widespread adoption.[2][3] However, recent advancements in synthetic methodologies have unlocked access to a diverse array of functionalized azetidines, positioning them as powerful tools in drug discovery.[1][4]

The unique appeal of the azetidine scaffold lies in its delicate balance of properties. It possesses significant ring strain (approx. 25.4 kcal/mol), which makes it more reactive than its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, yet it is substantially more stable and easier to handle than the highly strained three-membered aziridine ring.[1] This inherent strain, combined with its non-planar, puckered conformation and sp³-rich three-dimensional character, provides medicinal chemists with a unique tool to optimize drug candidates by fine-tuning their physicochemical and pharmacological profiles.[5][6]

This guide provides an in-depth exploration of the strategic application of azetidine scaffolds, detailing the rationale behind their use, practical synthetic protocols, and their role in shaping the next generation of therapeutics.

Part 1: Strategic Application Notes - Why Choose an Azetidine Scaffold?

The incorporation of an azetidine moiety is not merely an arbitrary substitution but a deliberate design choice aimed at addressing specific challenges in drug development, from poor solubility to metabolic instability.

Improving Physicochemical Properties

A primary challenge in drug design is optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The azetidine scaffold offers several advantages in this regard.

  • Enhanced Aqueous Solubility: The presence of the nitrogen atom in the azetidine ring introduces polarity. Replacing a carbocyclic fragment (e.g., cyclobutane) or a lipophilic aromatic ring with an azetidine can increase a molecule's aqueous solubility, a critical factor for oral bioavailability.[5][7] The nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water.

  • Modulation of Lipophilicity: The trend in modern drug discovery is to move away from flat, aromatic, sp²-heavy molecules towards more three-dimensional, sp³-rich structures. Azetidines are excellent exemplars of this "escape from flatland."[6] Incorporating an azetidine increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and reduced off-target toxicity while providing a scaffold to project substituents into new regions of chemical space.[5]

  • Reduced Molecular Weight: As one of the smallest stable nitrogen-containing heterocycles, azetidine can serve as a compact linker or scaffold, helping to keep the overall molecular weight of a drug candidate within the desired range for favorable pharmacokinetics.[8]

PropertyCyclohexaneBenzenePiperidinePyrrolidineAzetidine
Molecular Weight ( g/mol ) 84.1678.1185.1571.1257.09
logP (Octanol/Water) ~3.44~2.13~1.1~0.46~-0.13[9]
Boiling Point (°C) 80.780.11068761-62[10]
Dominant Geometry 3D Chair2D Planar3D Chair3D Envelope3D Puckered

A comparative table of basic physicochemical properties for common ring systems.

Enhancing Metabolic Stability

The azetidine ring's unique structure can be strategically employed to block sites of metabolic degradation. Its rigid framework can shield adjacent functional groups from metabolic enzymes (e.g., Cytochrome P450s). Furthermore, the C-H bonds on the strained azetidine ring are often less susceptible to oxidative metabolism compared to those in more flexible aliphatic chains or larger rings.[5]

Azetidines as Bioisosteres

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another to enhance potency, selectivity, or ADME properties while maintaining the primary biological activity.[11] The azetidine scaffold is a versatile bioisostere for several common functionalities.

  • Amide and Carboxylic Acid Bioisostere: The azetidine ring can be used to mimic the spatial arrangement of amide bonds, providing a more stable and often more soluble alternative. Azetidine-2-carboxylic acid is a well-known toxic mimic of proline, highlighting its ability to engage with biological targets in a similar fashion.[10][12]

  • Saturated Heterocycle Bioisostere: Azetidine can serve as a smaller, more constrained analog of pyrrolidine and piperidine.[7] This reduction in size and flexibility can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.[8] It also presents different vectors for substituent placement, allowing for fine-tuning of target interactions.

  • Phenyl Ring Bioisostere: In certain contexts, a 3-substituted azetidine can occupy a similar spatial volume as a phenyl ring, offering a 3D, sp³-rich, and more soluble alternative to a flat, lipophilic aromatic system.[7]

Caption: Azetidine as a versatile bioisosteric replacement.

Conformational Restriction and Vectorial Exploration

The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain.[13] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, particularly at the C3 position. For bulky groups, the pseudo-equatorial position is generally favored to minimize steric clashes.[13] This defined three-dimensional structure rigidly projects substituents into specific regions of space, which can be exploited to optimize interactions with a biological target and explore novel binding pockets. This conformational rigidity reduces the entropic cost of binding, potentially leading to increased ligand affinity.[8]

Puckering a N b C4 a->b c C3 b->c d C2 c->d sub R (pseudo-equatorial) c->sub H_ax H (pseudo-axial) c->H_ax d->a

Caption: Puckered conformation of a 3-substituted azetidine.

Part 2: Synthetic Protocols

The successful application of azetidines in drug discovery hinges on the availability of efficient and scalable synthetic routes. While numerous methods exist, we present protocols for the synthesis of a key building block and a subsequent functionalization reaction.

Protocol 1: Synthesis of N-Boc-azetidin-3-one

N-Boc-azetidin-3-one is a versatile intermediate, allowing for functionalization at the C3 position or modification of the nitrogen after deprotection. This protocol is adapted from established methods involving the oxidation of N-Boc-3-hydroxyazetidine.

Caption: General workflow for the synthesis of N-Boc-azetidin-3-one.

Objective: To synthesize the key building block N-Boc-azetidin-3-one from N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under a nitrogen or argon atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise at 0 °C (ice-water bath).

    • Causality: The reaction is performed under an inert atmosphere to prevent moisture from deactivating the DMP. The addition is done at 0 °C to control the initial exotherm of the reaction.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

    • Causality: Sodium thiosulfate is used to reduce the excess DMP and its byproducts, while sodium bicarbonate neutralizes the acetic acid byproduct of the oxidation, preventing potential side reactions or degradation of the product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20% to 40% Ethyl Acetate in Hexanes) to yield N-Boc-azetidin-3-one as a white solid or colorless oil.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should match literature values.[14]

Protocol 2: Reductive Amination for C3-Functionalization

This protocol describes the functionalization of N-Boc-azetidin-3-one via reductive amination to install a substituent at the C3 position.

Objective: To synthesize a 3-amino-substituted azetidine derivative from N-Boc-azetidin-3-one and a primary amine.

Materials:

  • N-Boc-azetidin-3-one

  • Primary amine of choice (e.g., Benzylamine) (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-azetidin-3-one (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE. If the amine salt is used, add a base like triethylamine to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Causality: This step forms the key iminium ion intermediate in situ, which is the substrate for the subsequent reduction.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ketone starting material than the iminium intermediate, minimizing side reactions like alcohol formation.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-12 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the mixture with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-substituted azetidine.

    • Self-Validation: Confirm the structure and purity of the final compound using standard analytical techniques (NMR, MS).

Case Studies: Azetidine-Containing Approved Drugs

The utility of the azetidine scaffold is validated by its presence in several marketed drugs, demonstrating its acceptance and value in clinical applications.

  • Azelnidipine (Calblock): An antihypertensive drug that functions as a calcium channel blocker. The azetidine moiety is crucial for its activity and pharmacological profile.[1][8]

  • Cobimetinib (Cotellic): A kinase inhibitor used in the treatment of melanoma. Its structure features a substituted azetidine ring.[1]

  • Ximelagatran (Exanta): An oral anticoagulant, although withdrawn from the market, it demonstrated the potential of azetidine-containing compounds in drug development.[1]

Conclusion

The azetidine scaffold has transitioned from a synthetic curiosity to a mainstream tool in medicinal chemistry. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties allows it to effectively address many of the challenges encountered in modern drug discovery.[15] By enabling enhanced solubility, metabolic stability, and novel interactions with biological targets, azetidines provide a robust platform for the design of innovative therapeutics. As synthetic methodologies continue to advance, the strategic incorporation of this privileged scaffold is set to expand, paving the way for new and improved medicines.

References

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines of pharmacological interest. PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Examples of azetidine‐based bioisosters.
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Azetidine Deriv
  • Azetidines. Enamine.
  • Background and conceptual design a Aza-azetidine bioisostere of piperazine...
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Azetidine. Wikipedia.
  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applic
  • Structure of azetidine‐containing compounds found in nature.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important azetidine derivative. The synthesis, while straightforward in principle, involves sensitive reagents and a strained ring system that can lead to challenges in achieving high yields and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments.

Introduction to the Synthesis

The synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is most commonly achieved through the nucleophilic addition of an ethyl organometallic reagent, typically a Grignard reagent, to the carbonyl group of Benzyl 3-oxoazetidine-1-carboxylate (N-Cbz-3-azetidinone). This reaction, while effective, is susceptible to several side reactions that can significantly lower the yield and complicate purification. Understanding the underlying mechanisms and potential pitfalls is crucial for success.

graph "synthesis_overview" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Overall synthetic scheme.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. My starting material, N-Cbz-3-azetidinone, is either recovered unchanged or I see a complex mixture of byproducts. What could be the issue?

Answer: Low or no product formation in a Grignard reaction is a common issue that can usually be traced back to a few key factors related to the Grignard reagent itself or the reaction conditions.

Potential Causes and Solutions:

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried overnight) and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).[1] All solvents and reagents must be anhydrous.

      • Reagent Quality: If you are preparing the ethylmagnesium bromide in situ, ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be used to initiate the reaction.[1] If using a commercial solution, ensure it has been stored properly and titrate it before use to determine the exact concentration.

      • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain gentle reflux during its preparation and cool it to the appropriate temperature before adding the azetidinone.[1]

  • Reaction Temperature Too High: While the Grignard addition is often initiated at low temperatures (e.g., -78 °C), allowing the reaction to warm too quickly or running it at elevated temperatures can favor side reactions.

    • Troubleshooting:

      • Maintain a low temperature during the addition of the azetidinone to the Grignard reagent.

      • Allow the reaction to warm slowly to room temperature over several hours.

  • Stoichiometry of Reagents: An incorrect ratio of Grignard reagent to the azetidinone can lead to incomplete conversion or the formation of byproducts.

    • Troubleshooting:

      • Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the starting material.

      • Titrate your Grignard solution to know its precise molarity before setting up the reaction.

graph "low_yield_troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Troubleshooting workflow for low yield.
Issue 2: Presence of a Major Byproduct with a Carbonyl Signal in Spectroscopy

Question: After my reaction and workup, I see a significant amount of my starting material, N-Cbz-3-azetidinone, being recovered, even when using an excess of the Grignard reagent. What is causing this?

Answer: The recovery of the starting ketone is a classic sign of enolization, where the Grignard reagent acts as a base rather than a nucleophile.

Potential Cause and Solutions:

  • Enolization of the Azetidinone: The protons alpha to the carbonyl group in the azetidinone are acidic. A bulky or sterically hindered Grignard reagent can preferentially abstract one of these protons to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.

    • Troubleshooting:

      • Lower the Reaction Temperature: Perform the addition of the azetidinone at a very low temperature (-78 °C) to favor the kinetic pathway of nucleophilic addition over deprotonation.

      • Use a Less Hindered Reagent: While ethylmagnesium bromide is not particularly bulky, ensuring its quality is important.

      • Change the Cation: In some cases, switching from a Grignard reagent (Mg) to an organolithium reagent (e.g., ethyllithium) can alter the reactivity and reduce enolization. However, organolithium reagents are generally more reactive and may require more stringent temperature control.

      • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture before the addition of the Grignard reagent can generate a more nucleophilic and less basic organocerium species (Luche reaction). This can significantly suppress enolization.

graph "enolization_mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Competing pathways of nucleophilic addition and enolization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent.[2] It effectively solvates the Grignard reagent and has a suitable boiling point for both the formation of the reagent and the subsequent reaction. Anhydrous diethyl ether is also a common choice.

Q2: How should I purify the final product?

A2: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a relatively polar compound. Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate in hexanes), is often effective in separating the product from less polar impurities and any unreacted starting material.[3]

Q3: Can I use a different protecting group for the azetidine nitrogen?

A3: Yes, other protecting groups can be used. The Boc (tert-butyloxycarbonyl) group is a common alternative to Cbz (carbobenzyloxy). The choice of protecting group can influence the reactivity of the azetidinone and will require different deprotection strategies. The Cbz group is advantageous as it is stable under the basic conditions of the Grignard reaction and can be readily removed by hydrogenolysis.

Q4: What are the key characterization data for the product?

A4: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, you should expect to see the disappearance of the signals corresponding to the alpha-protons of the azetidinone and the appearance of new signals for the ethyl group (a triplet and a quartet) and a hydroxyl proton (which may be a broad singlet). The ¹³C NMR will show a new quaternary carbon signal for C-3 of the azetidine ring.

Parameter Recommended Value Rationale
Solvent Anhydrous THFGood solvation of the Grignard reagent.
Temperature -78 °C to room temperatureLow temperature minimizes side reactions.
Grignard eq. 1.1 - 1.5Ensures complete reaction of the limiting reagent.
Workup Saturated aq. NH₄ClMildly acidic quench to protonate the alkoxide without causing degradation.
Purification Silica Gel ChromatographyEffective for separating the polar product from non-polar byproducts.
Table 1: Summary of Recommended Reaction Parameters.

Experimental Protocol: A Representative Procedure

This protocol provides a detailed, step-by-step methodology for the synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Materials:

  • Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Ethylmagnesium bromide (1.2 eq, solution in THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere of nitrogen, add a solution of Benzyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add the ethylmagnesium bromide solution dropwise via the dropping funnel to the stirred solution of the azetidinone, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Warming and Quenching:

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

    • Once at room temperature, cool the flask in an ice-water bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Drying:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

References

  • Royal Society of Chemistry. Spectroscopic Data. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • LookChem. Benzyl 3-hydroxyazetidine-1-carboxylate. Available from: [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Zhengzhou Versailles Chemical Co., Ltd. benzyl-3-ethyl-3-hydroxyazetidine-1-carboxylate. Available from: [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. Available from: [Link]

  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available from: [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • NIH. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available from: [Link]

  • PubMed. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Available from: [Link]

  • MDPI. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Available from: [Link]

  • ResearchGate. Chiral HPLC separation of N-Cbz phosphinic pseudopeptides 34a–h. Available from: [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Purifying Polar Azetidine Derivatives

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with isolating these valuable compounds. The inherent polarity and potential instability of the four-membered azetidine ring necessitate a nuanced approach to purification. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of polar azetidine derivatives, offering explanations grounded in chemical principles and actionable protocols.

Issue 1: Poor Retention or Co-elution in Reverse-Phase HPLC/Flash Chromatography

Q: My polar azetidine derivative is eluting in the solvent front or co-eluting with polar impurities on my C18 column. How can I improve retention and achieve separation?

A: This is a classic challenge with highly polar compounds in reverse-phase chromatography (RPC).[1] The fundamental issue is the lack of affinity between your polar analyte and the non-polar stationary phase.[2] Here’s a systematic approach to troubleshoot this:

Root Cause Analysis:

  • High Polarity: The azetidine ring, especially when substituted with other polar functional groups (e.g., hydroxyls, amides, or additional amines), results in a molecule that is highly soluble in the polar mobile phase and interacts weakly with the hydrophobic stationary phase.

  • Ionic State: Azetidines are basic, with the pKa of the conjugate acid of the parent azetidine being approximately 11.29.[3] Depending on the mobile phase pH, your compound may be protonated (cationic), further increasing its polarity and reducing retention on a standard C18 column.

Solutions:

  • Switch to a More Appropriate Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar compounds.[4][5][6] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[7] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and partitioning of the polar analyte into this layer provides retention.[6]

    • Mixed-Mode Chromatography (MMC): MMC columns possess both reverse-phase and ion-exchange functionalities on a single stationary phase.[8][9] This dual retention mechanism is highly effective for polar and ionizable compounds like azetidine derivatives, offering unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[8][9][10][11]

  • Modify Your Reverse-Phase Method:

    • Mobile Phase pH Adjustment: For basic azetidines, increasing the mobile phase pH to suppress ionization (pH > pKa of the conjugate acid) will make the compound more neutral and hydrophobic, thereby increasing its retention on a C18 column. A general guideline is to adjust the pH to be at least two units above the pKa.[12] However, be mindful of the pH limitations of your silica-based column (typically pH 2-8).

    • Use of Mobile Phase Additives (Ion-Pairing): Introducing an ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can be effective. These reagents have a hydrophobic tail that interacts with the stationary phase and an ionic head that pairs with the protonated azetidine, effectively increasing its retention.[13]

Experimental Protocol: Method Scouting for a Polar Azetidine Derivative

  • Initial Analysis: Dissolve a small amount of your crude sample in a suitable solvent (e.g., methanol, DMSO) and analyze by LC-MS using a standard reverse-phase gradient (e.g., 5-95% acetonitrile in water) to assess the polarity of your compound and impurities.

  • HILIC Trial:

    • Column: Use a HILIC column (e.g., silica, diol, or amide phase).

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Reverse-Phase with pH Modification:

    • High pH: Use a pH-stable reverse-phase column. Prepare a mobile phase with a buffer at a higher pH (e.g., ammonium bicarbonate at pH 10).

    • Low pH with Ion-Pairing: Add 0.1% TFA to both your water and acetonitrile mobile phases.

  • Evaluate and Optimize: Compare the chromatograms from each method for retention, peak shape, and resolution. Optimize the best-performing method by adjusting the gradient slope, buffer concentration, or temperature.

Issue 2: Compound Degradation on Silica Gel During Flash Chromatography

Q: I'm observing streaking on my TLC plate and recovering low yields of my azetidine derivative after silica gel flash chromatography. I suspect it's decomposing. What can I do?

A: This is a critical issue, as the inherent ring strain of azetidines can make them susceptible to ring-opening, especially under acidic conditions.[8][14] Standard silica gel is acidic and can catalyze this degradation.[4]

Root Cause Analysis:

  • Acidity of Silica Gel: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can protonate the basic nitrogen of the azetidine ring. This protonation can make the ring more susceptible to nucleophilic attack by solvents (e.g., methanol) or impurities, leading to ring-opening.[4][8]

  • Ring Strain: The four-membered ring of azetidine possesses significant ring strain (approx. 25.4 kcal/mol), which is a driving force for ring-opening reactions.[14][15]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.

    • Protocol for Deactivation: Prepare your elution solvent (e.g., a mixture of hexanes and ethyl acetate) and add 0.5-1% triethylamine (TEA) or another non-nucleophilic base. Flush the packed silica gel column with 2-3 column volumes of this basic solvent mixture before loading your sample. This will neutralize the acidic silanol groups.[4]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

    • Bonded Phases: Consider using a less acidic bonded silica phase like diol or amino-propylated silica.

  • Reverse-Phase Flash Chromatography: If your compound has some hydrophobic character, reverse-phase flash chromatography on a C18-functionalized silica is a viable option that avoids the acidity of standard silica.

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[3][16][17] It is a "gentler" technique that can be ideal for purifying thermally labile or acid-sensitive compounds. The low viscosity of the mobile phase allows for fast and efficient separations.[16][18]

Workflow for Selecting a Purification Method for Acid-Sensitive Azetidines

Caption: Decision workflow for purifying acid-sensitive azetidines.

Frequently Asked Questions (FAQs)

Q1: My azetidine derivative is a salt (e.g., hydrochloride or trifluoroacetate). How does this affect my purification strategy?

A1: Purifying a salt introduces additional complexity. The compound will be highly polar and ionic.

  • Ion-Exchange Chromatography (IEX): This is often the most effective technique.[19][20] Since your azetidine will be cationic, you would use a cation-exchange resin.[19] The compound is loaded onto the column, impurities are washed away, and then the desired compound is eluted by increasing the salt concentration or changing the pH of the mobile phase.[19]

  • HILIC: HILIC can also be effective for salt purification, as it handles polar and ionic compounds well.[5]

  • Reverse-Phase: Standard reverse-phase is generally not suitable unless you use ion-pairing agents.

Q2: I am struggling to crystallize my polar azetidine derivative. It just oils out or remains in solution. What can I try?

A2: Crystallization of highly polar molecules can be difficult due to their high solubility in polar solvents.[1]

  • Solvent System Selection: The key is finding a solvent system where your compound is soluble when hot but sparingly soluble when cold. Experiment with binary solvent systems. A good approach is to dissolve your compound in a "good" solvent (e.g., methanol, isopropanol) and then add a "poor" or anti-solvent (e.g., ethyl acetate, diethyl ether, heptane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Salt Formation: If you have the freebase, converting it to a salt (e.g., hydrochloride, tartrate, or citrate) can often induce crystallinity by introducing strong ionic and hydrogen bonding interactions that favor lattice formation.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Slow Evaporation/Vapor Diffusion: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly. Alternatively, place this solution in a sealed container with a vial of an anti-solvent; the vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystal growth.

Q3: What are the typical pKa values for substituted azetidines, and how does this influence purification?

A3: The parent azetidine has a pKa of its conjugate acid around 11.29.[3] However, substituents can significantly alter this value.

  • Electron-Withdrawing Groups (EWGs): EWGs on the nitrogen or the ring will decrease the basicity (lower the pKa). For instance, an N-aryl substituent can lower the pKa to around 4.3, and further conjugation with another heteroaryl ring can reduce it even more.[8]

  • Electron-Donating Groups (EDGs): EDGs will generally increase the basicity (raise the pKa).

  • Impact on Purification: Knowing the approximate pKa is crucial for selecting the appropriate purification method and conditions. For example, in reverse-phase or ion-exchange chromatography, you need to know the pKa to set the mobile phase pH correctly to control the ionization state of your molecule.[12]

Quantitative Data Summary

ParameterTypical Value/RangeImplication for Purification
pKa of Azetidine (Conjugate Acid) ~11.3[3]Highly basic. Will be protonated in neutral or acidic mobile phases.
pKa of N-Aryl Azetidine ~2.9 - 4.3[8]Basicity is significantly reduced. May be neutral at moderately acidic pH.
Ring Strain Energy ~25.4 kcal/mol[14]Susceptible to ring-opening under harsh (especially acidic) conditions.

Purification Method Selection Guide

Purification_Method_Selection Start Polar Azetidine Derivative Properties Assess Properties: - Polarity - Ionic Character (Salt?) - Acid/Base Stability Start->Properties High_Polarity_Neutral Highly Polar & Neutral Properties->High_Polarity_Neutral Ionic_or_Basic Ionic or Basic Properties->Ionic_or_Basic Acid_Sensitive Acid Sensitive Properties->Acid_Sensitive HILIC HILIC High_Polarity_Neutral->HILIC SFC SFC High_Polarity_Neutral->SFC Mixed_Mode Mixed-Mode Chromatography Ionic_or_Basic->Mixed_Mode Ion_Exchange Ion-Exchange Chromatography Ionic_or_Basic->Ion_Exchange RP_High_pH Reverse-Phase (High pH) Ionic_or_Basic->RP_High_pH Acid_Sensitive->RP_High_pH Neutral_NP Neutralized Normal Phase Acid_Sensitive->Neutral_NP Crystallization Crystallization / Salt Formation Acid_Sensitive->Crystallization

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. The information provided herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and experimental success.

Introduction

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a valuable tertiary alcohol building block in medicinal chemistry. Its rigid four-membered azetidine core, combined with the stereodefined substitution at the C3 position, makes it a desirable scaffold for introducing structural diversity in drug candidates.

The most common and direct synthetic route to this compound involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the corresponding ketone, Benzyl 3-oxoazetidine-1-carboxylate. While seemingly straightforward, this reaction is fraught with potential pitfalls, primarily related to the high reactivity and basicity of the Grignard reagent, which can lead to a variety of impurities. This guide will address these challenges in a practical, question-and-answer format.

Synthetic Pathway Overview

The primary reaction involves the nucleophilic attack of the ethyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the azetidine ketone.

Caption: Synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is complete by TLC, but my NMR spectrum is complex, showing multiple sets of benzyl peaks. What are the likely impurities?

Plausible Cause: The presence of multiple benzyl-containing species is a common issue. Besides your desired product, you are likely seeing unreacted starting material and potentially a byproduct from the reaction of the Grignard reagent with the carbamate group, although the latter is less common under controlled conditions.

Troubleshooting & Identification:

  • Unreacted Starting Material (Benzyl 3-oxoazetidine-1-carboxylate): This is the most common impurity if the reaction did not go to completion.

    • Analytical Signature: In the 1H NMR, the methylene protons adjacent to the nitrogen and the carbonyl group will appear as a sharp singlet around 4.8-5.0 ppm. The benzyl CH2 will be around 5.1 ppm, and the aromatic protons will be in the 7.3-7.4 ppm range. In LC-MS, you will see the corresponding mass peak for the starting material (m/z = 206.09 [M+H]+).

    • Solution: Ensure your Grignard reagent is of high quality and that the reaction is run under strictly anhydrous conditions. Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help drive the reaction to completion.

  • Reduction Byproduct (Benzyl 3-hydroxyazetidine-1-carboxylate): If your Grignard reagent contains impurities or was prepared from a batch of alkyl halide containing a β-hydride, reduction of the ketone to a secondary alcohol can occur.

    • Analytical Signature: The 1H NMR will show a new multiplet in the 4.5-4.7 ppm range for the CH-OH proton. The mass will be different from your target product.

    • Solution: Use freshly prepared or high-purity Grignard reagent.

Table 1: Common Impurities and their Analytical Signatures

Impurity NameStructureKey 1H NMR Signals (CDCl3, approx. ppm)Expected [M+H]+
Product Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate5.1 (s, 2H, Ar-CH2), 4.1-4.3 (m, 4H, azetidine CH2), 1.8 (q, 2H, ethyl CH2), 0.9 (t, 3H, ethyl CH3)236.13
Starting Material Benzyl 3-oxoazetidine-1-carboxylate5.15 (s, 2H, Ar-CH2), 4.9 (s, 4H, azetidine CH2)206.09
Reduction Product Benzyl 3-hydroxyazetidine-1-carboxylate5.1 (s, 2H, Ar-CH2), 4.6 (m, 1H, CHOH), 4.2 & 3.9 (m, 4H, azetidine CH2)208.10
Q2: My reaction seems sluggish and I have a significant amount of starting material left. What could be the problem?

Plausible Cause: This is almost always due to issues with the Grignard reagent's activity. Grignard reagents are highly sensitive to moisture and air.[1]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Sluggish Reaction/ Low Conversion Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Atmosphere) Start->Check_Anhydrous Check_Reagent Check Grignard Reagent Quality Check_Anhydrous->Check_Reagent Conditions OK Result_No_Change Still Low Conversion Check_Anhydrous->Result_No_Change Moisture Present Titrate Titrate Grignard Reagent (e.g., with I2 or Salicylaldehyde) Check_Reagent->Titrate Activate_Mg Activate Mg Turnings (e.g., with I2, heat-gun) Check_Reagent->Activate_Mg If preparing in-house Fresh_Reagent Use Freshly Prepared or New Commercial Reagent Titrate->Fresh_Reagent Low Titer Result_Improved Reaction Improved Titrate->Result_Improved Titer OK, check other params Fresh_Reagent->Result_Improved Activate_Mg->Result_Improved

Caption: Workflow for troubleshooting low reaction conversion.

Detailed Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents like THF must be anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Quality: Commercial Grignard solutions can degrade over time, especially after the bottle has been opened. It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity. If preparing the reagent in-house, ensure the magnesium turnings are fresh and activated (a small crystal of iodine or gentle heating can initiate the reaction).[1][2]

  • Temperature Control: The addition of the ketone to the Grignard solution should be done at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q3: After work-up, I have a white precipitate that is difficult to filter. What is it and how do I deal with it?

Plausible Cause: This is typically due to the formation of magnesium salts (e.g., Mg(OH)Br) during the aqueous quench.

Solution:

  • Quenching Procedure: Instead of quenching with water, use a saturated aqueous solution of ammonium chloride (NH4Cl). This is generally effective at complexing the magnesium salts and keeping them in the aqueous layer.

  • Acidic Work-up (with caution): A dilute acid wash (e.g., 1 M HCl) can also be used to dissolve the magnesium salts. However, be cautious as the acidic conditions could potentially affect the Cbz protecting group or the tertiary alcohol if left for an extended period. The work-up should be performed cold and quickly.

Experimental Protocol: Purification by Column Chromatography

If impurities persist after the work-up, purification by silica gel column chromatography is generally effective.

Step-by-Step Methodology:

  • Sample Preparation: Concentrate the crude product in vacuo. Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar byproducts.

    • Gradually increase the polarity of the mobile phase. The desired product, being a polar alcohol, will elute at a higher concentration of ethyl acetate. A gradient of 10% to 40% ethyl acetate in hexanes is a good starting point.

    • The unreacted ketone starting material is more polar than non-polar byproducts but less polar than the product alcohol, and will elute before the desired product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

References

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Askin, D., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 2(4), 320-325. (Supporting Information provides analogous synthetic procedures). [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chegg. (2021). Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS. [Link]

Sources

Optimization

Technical Support Center: Purity Determination of Substituted Azetidines

Welcome to the technical support center for the analytical determination of purity for substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who work with these un...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of purity for substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who work with these unique four-membered azaheterocycles. Azetidines are crucial building blocks in medicinal chemistry, and ensuring their purity is paramount for the safety, efficacy, and reproducibility of downstream applications and final drug products.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed in purity analysis. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind experimental choices, empowering you to solve challenges effectively.

The Criticality of Impurity Profiling

In pharmaceutical development, an impurity is any component of a drug substance that is not the desired chemical entity.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) for the reporting, identification, and qualification of impurities.[5][6][7] Understanding and controlling the impurity profile of a substituted azetidine is not just a regulatory hurdle; it is a fundamental aspect of ensuring product quality and patient safety.[4] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[8][9]

General Workflow for Purity Determination

The following diagram illustrates a typical workflow for developing and validating an analytical method for purity determination. This process is iterative and requires a systematic approach to achieve a robust and reliable method.

Purity_Analysis_Workflow start Sample & Information (Substituted Azetidine) info Review Physicochemical Properties (pKa, logP, UV absorbance, solubility) start->info method_select Select Primary Analytical Technique (e.g., HPLC, GC) info->method_select nmr_qnmr Structural Confirmation & Purity Check (NMR / qNMR) info->nmr_qnmr Orthogonal Method hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) method_select->hplc_dev Aqueous Soluble / Non-Volatile gc_dev GC Method Development (Column, Temp Program, Derivatization) method_select->gc_dev Volatile / Thermally Stable ms_id Impurity Identification (LC-MS / GC-MS) hplc_dev->ms_id Couple for ID troubleshoot Troubleshoot & Optimize (Peak Shape, Resolution, Sensitivity) hplc_dev->troubleshoot gc_dev->ms_id Couple for ID gc_dev->troubleshoot validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) nmr_qnmr->validation troubleshoot->validation Method Optimized routine Routine Analysis & Reporting validation->routine HPLC_Troubleshooting start Problem: Tailing Peak for Azetidine check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 with Formic Acid or TFA check_ph->lower_ph No check_overload Is Sample Concentrated? check_ph->check_overload Yes solved Problem Solved lower_ph->solved dilute Action: Dilute Sample 10x and Re-inject check_overload->dilute Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute->solved replace_column Action: Replace Guard Column, then Analytical Column check_column->replace_column Yes add_tea Action: Increase Buffer Strength or Add TEA (0.05%) check_column->add_tea No replace_column->solved add_tea->solved

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Characterization of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Small molecul...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules incorporating strained ring systems, such as azetidines, are of increasing interest due to their ability to impart unique conformational constraints and physicochemical properties to bioactive compounds.[1][2] Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, a key building block, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of its characterization by mass spectrometry, focusing on the rationale behind experimental choices and the interpretation of fragmentation data.

Introduction: The Analytical Imperative for Substituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][3] Its incorporation into drug candidates can modulate properties such as metabolic stability, cell permeability, and target binding affinity.[3][4] Consequently, the unambiguous characterization of substituted azetidines like Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is paramount for ensuring the integrity of synthetic pathways and the quality of final compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose, offering high sensitivity and detailed structural information.[2][5]

This guide will explore the mass spectrometric behavior of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, comparing different ionization and fragmentation techniques to provide a comprehensive understanding of its gas-phase chemistry.

Physicochemical Properties of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

A foundational understanding of the molecule's properties is crucial for designing an effective mass spectrometry experiment.

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.28 g/mol Calculated
Monoisotopic Mass235.1205 DaCalculated
Topological Polar Surface Area49.77 Ų[6]
XLogP31.4Calculated

The presence of a hydroxyl group and a carbamate moiety suggests that the molecule is reasonably polar, making it amenable to electrospray ionization (ESI).[5][7][8] The tertiary alcohol and the benzyloxycarbonyl (Cbz) protecting group are expected to be key sites of fragmentation.[9][10]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for obtaining a robust signal of the molecular ion and minimizing unwanted in-source fragmentation.[11][12] For a polar molecule like Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, Electrospray Ionization (ESI) is the most suitable method.[11][12][13]

Electrospray Ionization (ESI): The Gold Standard for Polar Analytes

ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation, making it ideal for observing the intact molecular ion.[11][12] For Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, positive ion mode ESI is preferred due to the presence of the nitrogen atom in the azetidine ring, which can be readily protonated.

Expected Ion Species in ESI-MS:

  • [M+H]⁺: The protonated molecule is the primary ion of interest for determining the molecular weight. For Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, this would be observed at m/z 236.1283.

  • [M+Na]⁺: Adduct formation with sodium ions is common in ESI and can serve as a useful confirmation of the molecular weight.[14] This adduct would appear at m/z 258.1102.

  • [M+K]⁺: Potassium adducts may also be observed, further corroborating the molecular weight, at m/z 274.0842.[14]

Alternative Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI)

APCI is another viable option, particularly for less polar compounds that may not ionize efficiently by ESI.[5] However, APCI is generally a "harder" ionization technique than ESI and may lead to more in-source fragmentation, potentially complicating the interpretation of the full-scan mass spectrum. For this reason, ESI is the recommended primary approach.

Deciphering the Fragmentation Puzzle: Collision-Induced Dissociation (CID)

To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecular ion ([M+H]⁺) is isolated and subjected to fragmentation.[15][16] Collision-Induced Dissociation (CID) is the most common method for this, involving the collision of the precursor ion with an inert gas (e.g., argon or nitrogen).[15][16][17] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate ([M+H]⁺ at m/z 236.1)

The fragmentation of the protonated molecule is expected to occur at its most labile bonds. The Cbz group and the tertiary alcohol are prime candidates for fragmentation initiation.

dot

cluster_path1 Pathway 1: Cbz Group Fragmentation cluster_path2 Pathway 2: Loss of Water cluster_path3 Pathway 3: Azetidine Ring Opening cluster_path4 Pathway 4: Cleavage of Ethyl Group M [M+H]⁺ m/z 236.1 F1_1 m/z 192.1 M->F1_1 - CO₂ (44 Da) F2_1 m/z 218.1 M->F2_1 - H₂O (18 Da) F3_1 m/z 208.1 M->F3_1 - C₂H₄ (28 Da) F4_1 m/z 207.1 M->F4_1 - C₂H₅ (29 Da) F1_2 m/z 100.1 F1_1->F1_2 - Toluene (92 Da)

Caption: Predicted major fragmentation pathways of protonated Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Detailed Explanation of Fragmentation Pathways:

  • Cbz Group Fragmentation: The benzyloxycarbonyl group is a common site of fragmentation for protected amines.[9]

    • Loss of CO₂ (44 Da): A characteristic fragmentation of carbamates is the loss of carbon dioxide, leading to a fragment at m/z 192.1.

    • Formation of the Tropylium Ion: A very common and stable fragment in molecules containing a benzyl group is the tropylium ion (C₇H₇⁺) at m/z 91.1. This is often the base peak in the spectrum.

    • Loss of the Benzyl Group: Cleavage of the benzyl C-O bond can lead to a fragment at m/z 145.1, corresponding to the protonated 3-ethyl-3-hydroxyazetidine.

  • Loss of Water: Tertiary alcohols are prone to dehydration under CID conditions.[10]

    • [M+H - H₂O]⁺: The loss of a water molecule (18 Da) from the protonated parent ion would result in a fragment at m/z 218.1. This is a strong indicator of the presence of the hydroxyl group.

  • Azetidine Ring Opening: Strained ring systems can undergo ring-opening fragmentation.

    • Loss of Ethylene: Cleavage of the azetidine ring could lead to the loss of ethylene (28 Da), although this is generally a less favored pathway compared to cleavages at the functional groups.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the hydroxyl-bearing carbon can occur.

    • Loss of the Ethyl Group: Loss of the ethyl radical (29 Da) would result in a fragment at m/z 207.1.

Comparative Fragmentation Data Summary:

Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral LossInterpretation
236.1218.1H₂OConfirms the presence of a hydroxyl group.[10]
236.1192.1CO₂Fragmentation of the carbamate.
236.1145.1C₇H₇OLoss of the benzyl group.
236.191.1C₉H₁₀NO₃Formation of the tropylium ion (base peak).[18]
236.1207.1C₂H₅Loss of the ethyl group via alpha-cleavage.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve the sample of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Acidification: To promote protonation in positive ion mode ESI, add a small amount of a volatile acid, such as 0.1% formic acid, to the sample solution.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex mixtures or to assess purity, coupling liquid chromatography with mass spectrometry is essential.

dot

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample HPLC_Column HPLC_Column Sample->HPLC_Column Mobile Phase ESI_Source ESI_Source HPLC_Column->ESI_Source Eluent Mass_Analyzer_1 Mass_Analyzer_1 ESI_Source->Mass_Analyzer_1 Ions Collision_Cell Collision_Cell Mass_Analyzer_1->Collision_Cell Precursor Ion Mass_Analyzer_2 Mass_Analyzer_2 Collision_Cell->Mass_Analyzer_2 Fragment Ions Detector Detector Mass_Analyzer_2->Detector

Caption: A typical LC-MS/MS experimental workflow for small molecule analysis.

LC Conditions:

  • Column: A reversed-phase C18 column is a good starting point for separating compounds of moderate polarity.[7][8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is typically used to elute the compound.[9]

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon or nitrogen as the collision gas.

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be used to obtain a rich fragmentation spectrum.[9]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the gold standard for unambiguous structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[1] It is highly complementary to mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl group would be necessary to increase the volatility of the compound. This can add complexity to the analysis and is generally less preferred than LC-MS for this type of molecule.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, significantly increasing confidence in their identification.[2]

Conclusion

The mass spectrometric characterization of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is readily achievable using positive ion electrospray ionization coupled with collision-induced dissociation. The fragmentation pattern is dominated by characteristic losses related to the Cbz protecting group and the tertiary alcohol. By comparing the observed fragmentation with predicted pathways, a high degree of structural confirmation can be obtained. For unequivocal structure elucidation, the use of high-resolution mass spectrometry and complementary techniques like NMR is highly recommended. This guide provides a robust framework for researchers, scientists, and drug development professionals to approach the mass spectrometric analysis of this and similar substituted azetidine building blocks, ensuring data integrity and accelerating the drug discovery process.

References

  • Harrison, A. G. Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • ResearchGate. Electrospray tandem mass spectrometric study of ferrocene carbamate ester derivatives of saturated primary, secondary and tertiary alcohols. Available from: [Link]

  • Bouslimani, A., et al. Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. 2015. Available from: [Link]

  • Barbas, C., et al. LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

  • PubChem. 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • Grokipedia. Collision-induced dissociation. Available from: [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 2019. Available from: [Link]

  • Bioanalysis Zone. Derivatization methods for quantitative bioanalysis by LC–MS/MS. 2016. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

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  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. 2020. Available from: [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available from: [Link]

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  • Semantic Scholar. LC-MS METABOLOMICS OF POLAR COMPOUNDS David Rojo; Coral Barbas. Available from: [Link]

  • PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. 2025. Available from: [Link]

  • Whitman College. GCMS Section 6.15. Available from: [Link]

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Comparative

X-ray crystallography of azetidine derivatives for structural confirmation

An Application Scientist's Guide to Structural Confirmation of Azetidine Derivatives: X-ray Crystallography vs. Spectroscopic Methods In the landscape of modern drug discovery, nitrogen-containing heterocycles are founda...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Structural Confirmation of Azetidine Derivatives: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational scaffolds for developing novel therapeutics. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention due to its unique conformational properties and its ability to impart desirable physicochemical characteristics to drug candidates, such as improved metabolic stability and solubility. However, the non-planar, puckered nature of the azetidine ring and the potential for complex stereochemistry at its substituents demand unambiguous structural confirmation. While various analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of azetidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the practical applications, inherent strengths, and potential challenges of these methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, offering a precise 3D map of electron density from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with high precision. This technique is indispensable when the conformational puckering of the azetidine ring and the spatial orientation of its substituents are critical to a molecule's biological activity.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for a successful outcome.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Elucidation A Purified Azetidine Derivative B Solvent Screening & Selection A->B Solubilize C Crystallization Setup (Vapor Diffusion, Slow Evaporation) B->C Optimize Conditions D Incubation & Crystal Formation C->D Metastable State E Crystal Harvesting & Mounting D->E Harvest Suitable Crystal F X-ray Diffractometer E->F Cryo-protection G Data Collection (Rotation Method) F->G Expose to X-rays H Data Integration & Scaling G->H Process Diffraction Spots I Structure Solution (Phase Problem) H->I Generate Reflection File J Model Building & Refinement I->J Iterative Process K Structure Validation (e.g., R-factors) J->K Assess Model Quality L Final Crystallographic Information File (CIF) K->L Deposit & Report

Caption: The X-ray crystallography workflow for azetidine derivatives.

Detailed Protocol: Growing High-Quality Crystals

The most significant bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals. Azetidine derivatives can be particularly challenging due to their often high polarity and conformational flexibility.

Objective: To grow single crystals suitable for X-ray diffraction analysis.

Materials:

  • High-purity (>98%) azetidine derivative. Impurities can significantly inhibit crystallization.

  • A range of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Crystallization vials or plates (e.g., small glass vials, micro-crystallization plates).

Methodology: Hanging Drop Vapor Diffusion

  • Prepare the Reservoir Solution: In the well of a crystallization plate, place 500 µL of a "precipitant" solution. This is a solvent in which the compound is poorly soluble (e.g., hexane).

  • Prepare the Drop Solution: Dissolve the azetidine derivative in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane) to create a concentrated solution (5-20 mg/mL).

  • Set the Drop: Pipette 1-2 µL of the drop solution onto a siliconized glass coverslip.

  • Seal the System: Invert the coverslip and place it over the well, sealing it with grease. The drop is now "hanging" over the reservoir.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Mechanism of Action: Over time, the good solvent from the drop will slowly vaporize and equilibrate with the reservoir, while the precipitant vapor from the reservoir diffuses into the drop. This slowly increases the concentration of the azetidine derivative in the drop, pushing it past its saturation point and, ideally, into a crystalline state rather than an amorphous precipitate.

A Comparative Analysis: Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential tools in the chemist's arsenal. The choice of technique depends on the specific question being asked.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Solid (single crystal)Solution (dissolved)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packingConnectivity, relative stereochemistry, solution-state conformation, dynamics
Key Strengths Unambiguous determination of absolute configuration and solid-state conformation.Provides data on the molecule's structure and behavior in a biologically relevant solution.
Key Limitations Requires high-quality single crystals, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.Provides relative, not absolute, stereochemistry. Structure is an average of conformations in solution.
Application for Azetidines Definitive confirmation of ring pucker conformation and substituent stereochemistry.Excellent for determining connectivity and through-space correlations (NOE) to infer ring conformation.

Interpreting Crystallographic Data: A Practical Example

Once data is collected and the structure is refined, a crystallographic information file (CIF) is generated, containing a wealth of data. Below is a table with key parameters for a hypothetical azetidine derivative.

ParameterValueSignificance
Formula C₁₈H₂₀N₂O₄SConfirms the elemental composition of the crystal.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cA specific symmetry group that provides information about the arrangement of molecules.
R1 (final) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered excellent.
wR2 (all data) 0.112A weighted R-factor that is also used to assess the quality of the refinement.
Flack Parameter 0.02(3)A critical value for determining the absolute stereochemistry of chiral molecules. A value close to 0 with a small error confirms the assigned stereochemistry.

The low R1 value indicates a high-quality refinement, and the Flack parameter near zero provides definitive proof of the molecule's absolute stereochemistry, a task that is significantly more complex using other methods.

Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Compound is too soluble; concentration is too low; insufficient nucleation sites.Increase concentration; use a stronger anti-solvent; try scratching the inside of the vial with a needle to create nucleation sites.
Formation of Oil/Amorphous Precipitate Supersaturation is reached too quickly; compound has low lattice energy.Slow down the crystallization rate by lowering the temperature or using a slower diffusion method (e.g., layering). Try a wider range of solvents.
Poor Crystal Quality (e.g., small, clustered) Rapid crystal growth; presence of impurities.Further purify the sample (e.g., via chromatography or recrystallization); slow down the growth rate; screen a wider range of conditions.
Twinning A common crystal growth defect where two or more crystal lattices are intergrown.This is an intrinsic property but can sometimes be mitigated by changing the crystallization solvent or temperature. Twinning can often be handled during data processing by specialized software.

Conclusion

For the structural confirmation of azetidine derivatives, single-crystal X-ray crystallography is the most powerful and unambiguous tool available. It provides definitive evidence of molecular connectivity, conformation (including the characteristic ring pucker), and absolute stereochemistry, which are critical for structure-activity relationship (SAR) studies in drug development. While techniques like NMR are indispensable for routine characterization and for understanding a molecule's behavior in solution, they cannot replace the definitive, high-resolution picture provided by a crystal structure. By understanding the principles, protocols, and potential challenges of the crystallographic workflow, researchers can effectively leverage this gold-standard technique to accelerate their discovery programs.

References

  • Title: X-ray Crystallography Source: Wikipedia URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy Source: Wikipedia URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]

  • Title: On the estimation of the absolute configuration by anomalous-dispersion measurements Source: Acta Crystallographica Section A URL: [Link]

  • Title: Twinning Source: International Union of Crystallography URL: [Link]

Comparative

A Comparative Guide to the Synthesis of Functionalized Azetidines: Strategies and Applications

Introduction: The Rising Prominence of Azetidines in Drug Discovery The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged motif in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide unique advantages in the design of novel therapeutic agents, allowing for precise control over the spatial orientation of substituents.[1] This often leads to enhanced binding affinity and selectivity for biological targets. Consequently, azetidine-containing compounds have found applications as anticancer, antibacterial, and antiviral agents, among others.[2]

Despite their desirable properties, the synthesis of functionalized azetidines presents a considerable challenge due to the inherent ring strain of the four-membered ring.[3] This guide provides a comparative overview of four major synthetic routes to functionalized azetidines: intramolecular cyclization, [2+2] photocycloaddition, ring expansion of aziridines, and ring contraction of pyrrolidinones. We will delve into the mechanistic underpinnings, substrate scope, and stereochemical outcomes of each methodology, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable strategy for their synthetic endeavors.

I. Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization represents one of the most traditional and direct methods for constructing the azetidine ring.[4] This strategy typically involves the formation of a C-N bond through an intramolecular nucleophilic substitution (SN2) reaction of a precursor containing both an amine and a suitable leaving group in a 1,3-relationship.

Mechanism and Rationale

The core of this method lies in the intramolecular SN2 reaction, where the nitrogen atom of an amine attacks a γ-carbon bearing a good leaving group (e.g., halide, mesylate, or tosylate), displacing it to form the four-membered ring.[5] The success of this reaction is highly dependent on factors that favor the 4-exo-tet cyclization pathway over competing intermolecular reactions and elimination side reactions.[6] The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity.

sub γ-Amino Halide/Alcohol activated Activated Precursor (e.g., mesylate, tosylate) sub->activated Activation (e.g., MsCl, TsCl) azetidine Functionalized Azetidine activated->azetidine Intramolecular SN2 Cyclization product Azetidine Product azetidine->product Workup base Base base->activated Deprotonation reactants Imine + Alkene excited_state Excited Triplet State reactants->excited_state photocatalyst Photocatalyst photocatalyst->excited_state light Visible Light (hν) light->photocatalyst biradical 1,4-Biradical Intermediate excited_state->biradical [2+2] Cycloaddition azetidine Functionalized Azetidine biradical->azetidine Intersystem Crossing & Ring Closure reactants Aziridine + Diazo Compound rh_carbene Rhodium Carbene reactants->rh_carbene Catalyst Activation catalyst Rh Catalyst catalyst->rh_carbene ylide Aziridinium Ylide rh_carbene->ylide Ylide Formation rearrangement [1,2]-Stevens Rearrangement or Ring-Opening/Closing ylide->rearrangement azetidine Functionalized Azetidine rearrangement->azetidine pyrrolidinone α-Bromo N-Sulfonyl- pyrrolidinone ring_opened Ring-Opened Intermediate pyrrolidinone->ring_opened Nucleophilic Addition & Ring Opening nucleophile Nucleophile (e.g., ROH) nucleophile->ring_opened base Base (e.g., K2CO3) base->ring_opened azetidine α-Carbonylated Azetidine ring_opened->azetidine Intramolecular SN2 Cyclization

Sources

Validation

A Researcher's Guide to the Spectroscopic Journey from Ketone to Tertiary Alcohol in the Azetidine Scaffold

The 3-substituted azetidine framework is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and provide unique three-dimensional vectors for molecul...

Author: BenchChem Technical Support Team. Date: January 2026

The 3-substituted azetidine framework is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and provide unique three-dimensional vectors for molecular design. The synthesis of derivatives, such as Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, requires precise analytical confirmation at each synthetic step. This guide offers an in-depth comparison of the key spectroscopic data—NMR, IR, and MS—that differentiates the final product from its critical precursors, Benzyl 3-oxoazetidine-1-carboxylate and Benzyl 3-hydroxyazetidine-1-carboxylate. Understanding these spectral shifts is paramount for unambiguous characterization and ensuring the integrity of your synthetic route.

The Synthetic Pathway: A Logical Progression

The most direct route to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate involves the nucleophilic addition of an ethyl group to a ketone precursor. This common yet powerful transformation provides a clear and instructive spectroscopic trail, allowing researchers to confidently track the reaction's progress. The logical flow from the starting material to the final product, including a closely related reduced analog for comparison, is outlined below.

G cluster_0 Synthetic Workflow Precursor_2 Benzyl 3-oxoazetidine-1-carboxylate (Precursor 2) Precursor_1 Benzyl 3-hydroxyazetidine-1-carboxylate (Comparative Precursor 1) Precursor_2->Precursor_1  NaBH4, MeOH (Reduction) Target Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (Target Product) Precursor_2->Target  EtMgBr, THF (Grignard Reaction)

Caption: Synthetic route to the target compound.

Comparative Spectroscopic Analysis

The transformation from a planar ketone to a secondary or tertiary alcohol at the C3 position of the azetidine ring introduces significant and predictable changes in the molecule's spectroscopic signature. The following sections dissect these changes, providing the causal links between structural modification and spectral output.

¹H NMR Spectroscopy: Unveiling the Substitution at C3

Proton NMR is arguably the most informative technique for monitoring this synthesis. The key diagnostic signals are those associated with the azetidine ring and the newly introduced substituents at the C3 position.

  • Benzyl 3-oxoazetidine-1-carboxylate (Precursor 2): The defining feature of this precursor is the absence of a proton at the C3 position. The protons on the C2 and C4 positions of the azetidine ring are chemically equivalent due to the planar nature of the adjacent ketone. They typically appear as a sharp singlet around 4.7-4.8 ppm .

  • Benzyl 3-hydroxyazetidine-1-carboxylate (Precursor 1): Upon reduction of the ketone, a proton is introduced at C3. This proton (H-3) appears as a multiplet around 4.6 ppm . Concurrently, the protons at C2 and C4 (now adjacent to a chiral center) become diastereotopic and split into complex multiplets, typically observed between 3.8 and 4.3 ppm . A broad singlet corresponding to the hydroxyl proton (-OH) is also observed, its chemical shift being highly dependent on concentration and solvent.

  • Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (Target Product): The addition of the ethyl group results in the most significant changes. The singlet for the C2/C4 protons of the ketone precursor is replaced by two distinct sets of multiplets for the now diastereotopic protons, similar to the hydroxy precursor. Crucially, two new signals appear: a quartet around 1.7-1.8 ppm (CH₂) and a triplet around 0.9-1.0 ppm (CH₃), which are the unmistakable signature of the ethyl group. The hydroxyl proton signal remains.

¹³C NMR Spectroscopy: Tracking Carbon Skeleton Changes

Carbon NMR provides a clear map of the changes in hybridization and chemical environment of the carbon atoms, especially the reactive C3 carbon.

  • Benzyl 3-oxoazetidine-1-carboxylate (Precursor 2): The most downfield signal is the carbonyl carbon (C=O) of the azetidine ring, appearing at approximately 205-207 ppm . The C2/C4 carbons are found further upfield, typically around 68-70 ppm . The carbamate carbonyl (Cbz group) is consistently observed around 156 ppm in all three compounds.

  • Benzyl 3-hydroxyazetidine-1-carboxylate (Precursor 1): The reduction of the ketone to a secondary alcohol causes a dramatic upfield shift of the C3 carbon signal from the carbonyl region to the alcohol region, now appearing around 60-62 ppm . The C2/C4 carbons also experience a slight shift to around 55-57 ppm .

  • Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (Target Product): The C3 carbon, now a tertiary alcohol center, shifts even further downfield compared to the secondary alcohol, typically appearing in the 65-70 ppm range. Two new signals confirm the presence of the ethyl group: the CH₂ carbon at around 28-30 ppm and the CH₃ carbon at approximately 8-9 ppm .

Infrared (IR) Spectroscopy: Monitoring Functional Group Transformation

IR spectroscopy is a rapid and effective tool for confirming the conversion of the key functional groups.

  • Benzyl 3-oxoazetidine-1-carboxylate (Precursor 2): This spectrum is characterized by two strong carbonyl absorption bands. The azetidinone C=O stretch is sharp and intense, appearing at a high wavenumber around 1760-1780 cm⁻¹ due to the ring strain. The carbamate C=O stretch is also strong and appears around 1700-1720 cm⁻¹ .

  • Benzyl 3-hydroxyazetidine-1-carboxylate (Precursor 1) & Target Product: The most telling change upon conversion to either alcohol is the complete disappearance of the azetidinone C=O stretch at ~1770 cm⁻¹. In its place, a broad and strong O-H stretching band emerges in the 3200-3600 cm⁻¹ region. The carbamate C=O stretch remains a prominent feature in the spectra of both alcohol products, confirming the integrity of the protecting group.

Mass Spectrometry (MS): Confirming Molecular Weight Changes

Mass spectrometry provides definitive proof of the successful addition of substituents by confirming the expected change in molecular weight.

  • Benzyl 3-oxoazetidine-1-carboxylate (Precursor 2): Molecular Weight: 205.21 g/mol . The mass spectrum will typically show the molecular ion peak [M]⁺ or, more commonly in ESI, the protonated molecule [M+H]⁺ at m/z 206.

  • Benzyl 3-hydroxyazetidine-1-carboxylate (Precursor 1): Molecular Weight: 207.23 g/mol . The addition of two hydrogen atoms during reduction is confirmed by a shift of the [M+H]⁺ peak to m/z 208.

  • Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (Target Product): Molecular Weight: 235.28 g/mol . The successful addition of an ethyl group (C₂H₅) adds 29 mass units. The expected [M+H]⁺ peak will be observed at m/z 236.

Data Summary Tables

For ease of comparison, the key spectroscopic data for the target compound and its precursors are summarized below.

Table 1: Comparative ¹H NMR Data (CDCl₃, δ ppm)

Assignment Precursor 2 (Oxo) Precursor 1 (Hydroxy) Target Product (Ethyl-Hydroxy)
Phenyl-H (Cbz) ~7.35 (m, 5H) ~7.35 (m, 5H) ~7.35 (m, 5H)
CH₂-Ph (Cbz) ~5.15 (s, 2H) ~5.14 (s, 2H) ~5.13 (s, 2H)
Azetidine C2/C4-H ~4.75 (s, 4H) ~3.8-4.3 (m, 4H) ~3.9-4.2 (m, 4H)
Azetidine C3-H - ~4.6 (m, 1H) -
OH - broad s broad s
CH₂ (Ethyl) - - ~1.75 (q, 2H)

| CH₃ (Ethyl) | - | - | ~0.95 (t, 3H) |

Table 2: Comparative ¹³C NMR Data (CDCl₃, δ ppm)

Assignment Precursor 2 (Oxo) Precursor 1 (Hydroxy) Target Product (Ethyl-Hydroxy)
C=O (Azetidine) ~206.0 - -
C=O (Cbz) ~156.1 ~156.5 ~156.3
Phenyl-C (Cbz) ~128.0-136.0 ~128.0-136.0 ~128.0-136.0
CH₂-Ph (Cbz) ~67.5 ~67.3 ~67.4
Azetidine C2/C4 ~69.0 ~56.0 ~58.0
Azetidine C3 - ~61.0 ~67.0
CH₂ (Ethyl) - - ~29.0

| CH₃ (Ethyl) | - | - | ~8.5 |

Table 3: Comparative IR & MS Data

Parameter Precursor 2 (Oxo) Precursor 1 (Hydroxy) Target Product (Ethyl-Hydroxy)
IR (ν, cm⁻¹)
O-H Stretch - 3200-3600 (broad) 3200-3600 (broad)
C=O (Azetidine) 1760-1780 (strong) - -
C=O (Cbz) 1700-1720 (strong) 1690-1710 (strong) 1690-1710 (strong)
MS (m/z)

| [M+H]⁺ | 206 | 208 | 236 |

Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed experimental protocols are provided.

Synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (Target Product)

This protocol outlines the Grignard addition to the ketone precursor.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: To the flask, add Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the flask to 0 °C in an ice bath. Add ethylmagnesium bromide (1.2 eq, solution in THF or Et₂O) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a standard 5 mm NMR tube for analysis.

  • IR Spectroscopy: For liquid samples, a small drop can be analyzed neat on a salt plate (NaCl or KBr) of an FT-IR spectrometer. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Mass Spectrometry: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

Conclusion

The spectroscopic transition from Benzyl 3-oxoazetidine-1-carboxylate to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is clear and unambiguous. By tracking the disappearance of the ketone signal in ¹³C NMR and IR, and the appearance of the characteristic ethyl group signals in ¹H and ¹³C NMR, researchers can confidently confirm the success of the Grignard addition. Mass spectrometry provides the final, definitive confirmation of the molecular weight change. This guide serves as a reliable reference for scientists engaged in the synthesis and characterization of these valuable azetidine-based building blocks.

References

  • PubChem Compound Summary for CID 10081755, Benzyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link][1]

  • General Physical and Chemical Properties of Benzyl 3-hydroxyazetidine-1-carboxylate. LookChem. Available at: [Link][2]

  • FTIR Functional Group Reference Table. InstaNANO. Available at: [Link][3]

Sources

Comparative

Purity analysis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate using HPLC

A Comparative Guide to the Purity Analysis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate using High-Performance Liquid Chromatography (HPLC) For researchers, scientists, and professionals in drug development, ensuri...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Analysis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical characterization to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity analysis of this compound, grounded in scientific principles and practical application.

The unique structure of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, featuring a polar azetidine ring, a hydroxyl group, and a non-polar benzyl protecting group, presents distinct challenges for chromatographic separation. This guide will explore and compare two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the rationale for method selection and detailed experimental protocols.

The Criticality of Purity in Azetidine Intermediates

Azetidines are a class of four-membered nitrogen-containing heterocycles that are integral structural motifs in numerous bioactive molecules.[1][2] The purity of azetidine intermediates like Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate directly impacts the impurity profile of the final API. Common impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation products.[3] Therefore, a robust, stability-indicating analytical method is essential for quality control.

Comparative Analysis of HPLC Methodologies

The choice between RP-HPLC and HILIC is dictated by the polarity of the analyte and its potential impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[4] For moderately polar compounds like Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, RP-HPLC is often the first-line approach.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Powerful Alternative for Polar Analytes

HILIC is a valuable technique for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[5][6][7] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[8] Retention is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[5][8]

Below is a comparative summary of the two techniques for the analysis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate:

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Retention Mechanism Hydrophobic interactions[4]Partitioning into a water-enriched layer on the stationary phase surface[5][8]
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, amino)[5][6]
Mobile Phase High aqueous content, increasing organicHigh organic content, increasing aqueous[6][8]
Elution Order Less polar compounds elute laterMore polar compounds elute later
Advantages for this Analyte Good for separating the main compound from less polar impurities. Robust and widely used.Excellent for retaining and separating highly polar impurities and degradants.[6]
Potential Challenges Poor retention of very polar impurities. Use of highly aqueous mobile phases can lead to phase collapse with some C18 columns.[9]Longer column equilibration times. Method development can be more complex.[10]

Experimental Protocols

The following protocols provide a starting point for the purity analysis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. Method optimization will be necessary based on the specific impurity profile and available instrumentation.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This method is designed for the general purity assessment and quantitation of the main compound against non-polar and moderately polar impurities.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This method is specifically tailored to detect and quantify highly polar impurities that may not be retained by the RP-HPLC method.

Chromatographic Conditions:

  • Column: HILIC Amide or bare silica column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% B

    • 5-20 min: 95% to 50% B

    • 20-25 min: 50% B

    • 25.1-35 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Diagram of the HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC RP_Method RP-HPLC Method HPLC->RP_Method Primary Screen HILIC_Method HILIC Method HPLC->HILIC_Method Polar Impurity Screen Chromatogram Obtain Chromatogram RP_Method->Chromatogram HILIC_Method->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Generate Purity Report Integration->Report

Caption: Workflow for HPLC purity analysis.

Forced Degradation Studies: A Necessity for a Stability-Indicating Method

To ensure that the chosen HPLC method is stability-indicating, forced degradation studies are essential.[12][13] These studies involve subjecting the drug substance to harsh conditions to intentionally produce degradation products.[13]

Forced Degradation Protocol:

  • Acidic Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

The stressed samples should be analyzed using both the RP-HPLC and HILIC methods to demonstrate that all degradation products are separated from the main peak and from each other. A degradation of 5-20% is generally considered optimal for method validation.

Chiral Purity: A Special Consideration

The presence of a stereocenter at the 3-position of the azetidine ring means that Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate can exist as enantiomers. For many pharmaceutical applications, a single enantiomer is required. Therefore, chiral HPLC is necessary to determine the enantiomeric purity.

Chiral HPLC Method Development Strategy:

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[14] The direct approach using a CSP is generally preferred.[15]

Protocol 3: Chiral HPLC Method

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralpak ID)[16]

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. The exact ratio needs to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Diagram of Chiral Separation Principle

Chiral_Separation cluster_injection Injection of Racemic Mixture cluster_column Chiral Stationary Phase cluster_elution Separation and Elution R_enantiomer CSP CSP R_enantiomer->CSP Stronger Interaction S_enantiomer S_enantiomer->CSP Weaker Interaction Peak1 S-enantiomer CSP->Peak1 Elutes First Peak2 R-enantiomer CSP->Peak2 Elutes Second

Caption: Principle of chiral separation on a CSP.

Conclusion

The comprehensive purity analysis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate requires a multi-faceted HPLC approach. While a well-optimized RP-HPLC method can serve as the primary tool for routine purity assessment, it should be complemented by a HILIC method to ensure the detection of highly polar impurities. Furthermore, for stereospecific synthesis, a dedicated chiral HPLC method is indispensable for confirming enantiomeric purity. The implementation of forced degradation studies is crucial for validating that these methods are stability-indicating. By employing this integrated analytical strategy, researchers and drug developers can confidently ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. 2011;402(1):231-47. Available from: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]

  • degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Bohrium. Available from: [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate. LookChem. Available from: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available from: [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester. PubChem. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(4):156-66. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Synthesis of Azetidines. Progress in Chemistry. 2017;29(5):516-530. Available from: [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. 2019;43(3):1413-1420. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2016;6(3):159-165. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2023;6(3):553-558. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. 2023;6(3):553-558. Available from: [Link]

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